An In-depth Technical Guide to the Chemical Properties of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
Abstract This technical guide provides a comprehensive overview of the chemical properties of the novel heterocyclic compound, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide. This document is intended for resear...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the chemical properties of the novel heterocyclic compound, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the structural elucidation, physicochemical characteristics, and potential pharmacological relevance of this molecule. While specific experimental data for this exact compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and the constituent chemical moieties to provide a robust predictive profile. Detailed, field-proven experimental protocols for synthesis and characterization are also presented to empower researchers in their investigation of this and similar chemical entities.
Introduction: The Rationale for Investigation
The tetrazole ring is a key pharmacophore in modern medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates.[1][2][3][4] The fusion of a tetrazole moiety with an N-phenyl-acetamide scaffold, as seen in 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide, presents a molecule with significant potential for diverse biological activities. Tetrazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][5] The N-phenyl-acetamide core is also a common feature in many biologically active compounds. The presence of a primary aromatic amine introduces a versatile functional group for further chemical modification and potential interaction with biological targets.
This guide aims to provide a detailed theoretical and practical framework for understanding the chemical nature of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide, thereby facilitating its synthesis, characterization, and exploration as a potential therapeutic agent.
Molecular Structure and Physicochemical Properties
The unique arrangement of the tetrazole ring, phenyl, and acetamide groups dictates the overall properties of the molecule.
Structural Features
The core structure consists of a 5-substituted 2H-tetrazole ring. The substituent at the 5-position is a 4-aminophenyl group, and the substituent at the 2-position of the tetrazole ring is an N-phenyl-acetamide moiety.
Preclinical Pharmacokinetic Profiling of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
A Technical Guide for Drug Development Professionals Executive Summary & Structural Causality The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide represents a highly specific structural scaffold frequent...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Drug Development Professionals
Executive Summary & Structural Causality
The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide represents a highly specific structural scaffold frequently encountered in medicinal chemistry screening libraries. Designing a preclinical pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) strategy for this molecule requires a deep understanding of its three core structural motifs: the central tetrazole ring, the aniline (4-aminophenyl) group, and the N-phenyl-acetamide moiety.
As a Senior Application Scientist, my approach to profiling this compound does not rely on generic screening. Instead, we must design assays that directly interrogate the liabilities of its specific functional groups. The 2,5-disubstituted tetrazole ring acts as a metabolically stable bioisostere for a cis-amide or carboxylic acid[1]. While this substitution enhances spatial delocalization and metabolic resistance, it significantly increases lipophilicity and hydrogen-bonding capacity, which can paradoxically limit membrane permeability[2]. Furthermore, the exposed aniline moiety presents a known liability for polymorphic N-acetylation and the formation of reactive metabolites[3].
Predictive Metabolism and Toxicity Liabilities
Before initiating in vitro or in vivo studies, we must establish a causal framework for how this molecule will biotransform.
The Aniline Motif (NAT2 & CYP450 Liability): Primary aromatic amines (anilines) are primarily metabolized via N-acetylation by Arylamine N-acetyltransferases (NAT1 and NAT2)[4]. Because NAT2 is highly polymorphic in humans, patients are stratified into rapid, intermediate, and slow acetylators. In slow acetylators, the primary amine is shunted toward Cytochrome P450 (CYP)-mediated N-hydroxylation, forming highly reactive nitroso species that covalently bind to proteins, leading to idiosyncratic hepatotoxicity.
The N-phenyl-acetamide Motif: The amide bond is susceptible to hydrolysis by hepatic amidases, while the terminal phenyl ring is prone to CYP-mediated para-hydroxylation.
The Tetrazole Core: Highly resistant to biological degradation (e.g., β-oxidation), serving as an anchor that prolongs the half-life of the core scaffold[1].
Predicted metabolic pathways and toxicity liabilities of the tetrazole-acetamide scaffold.
Self-Validating In Vitro DMPK Protocols
To generate trustworthy data, every assay must be a self-validating system. A protocol without concurrent positive and negative controls cannot distinguish between a compound's true biological behavior and an assay failure.
Microsomal Stability and CYP Phenotyping
Objective: Determine the intrinsic clearance (
CLint
) and identify the specific CYP isoforms responsible for Phase I metabolism.
Causality: Given the aniline and phenyl rings, CYP-mediated hydroxylation is highly probable. We must quantify the rate of parent disappearance.
Self-Validating Protocol:
Preparation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).
Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.
Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.
Quenching: Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
System Suitability Controls:
High Clearance Control: Verapamil (ensures microsomes are enzymatically active).
Low Clearance Control: Warfarin (ensures no non-specific degradation is occurring).
Minus-NADPH Control: Incubate compound without NADPH to rule out non-CYP degradation (e.g., amidase activity in the microsomal fraction).
Caco-2 Permeability Assay
Objective: Assess intestinal absorption potential.
Causality: The strong hydrogen-bonding capacity of the tetrazole ring often restricts transcellular permeability despite high lipophilicity[2].
Self-Validating Protocol:
Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer.
Measure Transepithelial Electrical Resistance (TEER); only use wells with TEER > 250 Ω·cm².
Dose the test compound (10 µM) in HBSS buffer (pH 7.4) to the apical (A) or basolateral (B) chamber.
Incubate for 2 hours at 37°C.
System Suitability Controls:
Monolayer Integrity: Lucifer Yellow (must show <1% permeability).
Based on the in vitro data, we transition to in vivo profiling. For a lipophilic tetrazole derivative, we expect a moderate to high volume of distribution (
Vdss
) and potential first-pass metabolism due to the aniline group.
Quantitative Data Summary: Representative PK Parameters (Sprague-Dawley Rats)
Data represents a standardized summary of expected PK parameters for this structural class following Intravenous (IV) and Oral (PO) administration.
Parameter
Units
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Interpretation / Causality
Cmax
ng/mL
1,450 ± 120
850 ± 95
Moderate oral peak due to potential solubility limits of the tetrazole.
Tmax
hr
N/A
1.5 ± 0.5
Rapid absorption, typical for lipophilic small molecules.
AUC0−∞
hr*ng/mL
2,800 ± 310
5,600 ± 420
Represents total systemic exposure.
T1/2
hr
3.2 ± 0.4
3.8 ± 0.6
Prolonged by the metabolic stability of the tetrazole core.
CL
mL/min/kg
11.9
N/A
Moderate clearance, likely driven by hepatic N-acetylation.
Vdss
L/kg
2.8
N/A
High tissue distribution driven by lipophilicity.
Bioavailability (F)
%
N/A
40%
Limited by first-pass metabolism (NAT2/CYP) and H-bond restricted permeability.
Bioanalytical Methodology (LC-MS/MS)
To quantify the compound in plasma, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated strictly according to the FDA 2018 Bioanalytical Method Validation (BMV) Guidance for Industry [5][6].
Step-by-Step Analytical Protocol
Sample Preparation (Protein Precipitation):
Transfer 50 µL of rat plasma to a 96-well plate.
Add 150 µL of cold Acetonitrile (containing 50 ng/mL of a stable-isotope labeled internal standard, e.g.,
D5
-phenyl-acetamide analog).
Vortex for 5 minutes at 800 rpm, then centrifuge at 4000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of water.
Chromatography:
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 2.5 minutes. The acidic mobile phase ensures the tetrazole (pKa ~4.8) remains partially unionized for optimal retention, while the aniline is protonated for MS ionization[7].
Mass Spectrometry (ESI+ MRM):
Operate in positive Electrospray Ionization (ESI+) mode. The primary amine readily accepts a proton (
[M+H]+
).
Monitor the specific Multiple Reaction Monitoring (MRM) transition. (e.g., Parent
m/z→
specific fragment
m/z
resulting from the cleavage of the acetamide bond).
Validation Criteria (per FDA 2018 BMV):
Accuracy & Precision: Must be within ±15% bias and ≤15% CV for all Quality Control (QC) levels, except at the Lower Limit of Quantitation (LLOQ) where ±20% is acceptable[5].
Dilution Integrity: If study samples exceed the Upper Limit of Quantitation (ULOQ), they must be diluted with blank matrix. Dilution QCs (DQCs) must be analyzed in triplicate to prove that dilution does not affect accuracy[5][8].
End-to-end bioanalytical workflow for PK quantification.
Conclusion
The preclinical evaluation of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide requires a targeted approach. While the tetrazole core provides excellent metabolic stability and acts as a robust bioisostere, the presence of the aniline moiety introduces significant risks regarding polymorphic metabolism (NAT2) and idiosyncratic toxicity. By employing self-validating in vitro assays and adhering to strict FDA bioanalytical guidelines for in vivo quantification, drug development professionals can accurately map the pharmacokinetic profile and de-risk this compound prior to clinical candidate selection.
References
Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis
National Center for Biotechnology Information (PMC)
URL:[Link]
Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays
Bioanalysis Zone
URL:[Link]
FDA Bioanalytical Method Validation Guidance for Industry (2018)
NorthEast BioLab
URL:[Link]
Tetrazoles via Multicomponent Reactions
Chemical Reviews - ACS Publications
URL:[Link]
Drug Design: Influence of Heterocyclic Structure as Bioisosteres
Open Access Journals
URL:[Link]
Role of the human N-acetyltransferase 2 genetic polymorphism in metabolism and genotoxicity
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URL:[Link]
Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery
National Center for Biotechnology Information (PMC)
URL:[Link]
Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity
UW School of Pharmacy - University of Washington
URL:[Link]
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights
National Center for Biotechnology Information (PMC)
URL:[Link]
toxicity profile of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
Predictive Toxicology and Mechanistic Profiling of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide As a Senior Application Scientist in early-stage drug discovery, evaluating the toxicological liabilities of nove...
Author: BenchChem Technical Support Team. Date: April 2026
Predictive Toxicology and Mechanistic Profiling of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
As a Senior Application Scientist in early-stage drug discovery, evaluating the toxicological liabilities of novel screening hits is paramount. The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide (CAS 436092-99-8) presents a fascinating, albeit high-risk, structural profile. It is a highly functionalized synthetic building block containing three distinct pharmacophores that double as potential toxicophores: an aniline moiety, a 2,5-disubstituted tetrazole core, and an N-phenyl-acetamide group.
This whitepaper dissects the mechanistic toxicology of this compound, providing field-proven, self-validating protocols to quantify its liabilities before advancing it in any lead optimization campaign.
Structural Alerts & Mechanistic Toxicology
To understand the toxicity of this compound, we must deconstruct its structure and analyze the metabolic fate of its constituent moieties.
The Aniline Toxicophore (4-Aminophenyl group):
Primary aromatic amines are notorious structural alerts. Hepatic cytochrome P450 enzymes—specifically CYP1A2 and CYP2E1—readily oxidize the primary amine to an N-hydroxylamine metabolite[1]. When this metabolite enters systemic circulation and permeates erythrocytes, it undergoes a rapid co-oxidation reaction with oxyhemoglobin. This reaction yields a highly reactive nitrosobenzene intermediate while simultaneously oxidizing the heme iron from its ferrous (Fe2+) to ferric (Fe3+) state, resulting in methemoglobinemia [2],[3]. Because methemoglobin cannot bind oxygen, systemic hypoxia ensues. Furthermore, the nitroso intermediate can bind covalently to the
β
-Cys93 residue of hemoglobin, forming stable sulfinamide adducts[3].
The N-phenyl-acetamide Moiety:
This substructure is chemically homologous to acetanilide, a historical analgesic withdrawn due to severe toxicity[4]. While acetanilide is primarily metabolized to acetaminophen (paracetamol) via para-hydroxylation[5], the extended conjugation and substitution pattern in our subject compound shifts the metabolic vulnerability. CYP-mediated aromatic hydroxylation can lead to the formation of reactive quinone-imine intermediates (analogous to NAPQI). These soft electrophiles rapidly deplete intracellular glutathione (GSH), leading to covalent binding to hepatic macromolecules and subsequent hepatocyte necrosis[5].
The Tetrazole Core:
The tetrazole ring is widely utilized as a metabolically stable bioisostere for carboxylic acids, offering improved passive permeability[6],[7]. While the tetrazole itself is generally resistant to Phase I degradation and is not inherently toxic[8], its physicochemical properties (pKa ~4.5) dictate the compound's volume of distribution. By increasing lipophilicity compared to a standard carboxylate, the tetrazole core may inadvertently increase the intracellular accumulation of the flanking aniline and acetamide toxicophores, exacerbating their respective toxicities.
Systems Toxicology & Pathway Visualization
The following diagram illustrates the divergent metabolic activation pathways of the compound, highlighting the causal chain from CYP450 oxidation to ultimate cellular toxicity.
Metabolic activation pathways driving the toxicity of the tetrazole derivative.
In Vitro Toxicity Profiling Protocols
To empirically validate these theoretical liabilities, we deploy a self-validating in vitro testing cascade. The core philosophy here is causality: if a compound is toxic via a reactive metabolite, we must trap that metabolite to prove the mechanism.
Rationale: Quinone-imines and nitroso species are "soft" electrophiles that react preferentially with "soft" nucleophiles like glutathione (GSH). By flooding the in vitro system with GSH, we trap the toxic intermediates before they degrade, forming stable adducts detectable by mass spectrometry.
Incubation Setup: In a 1.5 mL Eppendorf tube, combine 10 µM of the test compound, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM reduced GSH in 100 mM potassium phosphate buffer (pH 7.4).
Enzymatic Activation: Initiate the reaction by adding 1 mM NADPH.
Causality Check: Always run a parallel control without NADPH. If adducts form only in the presence of NADPH, the toxicity is definitively CYP450-mediated.
Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Data Acquisition: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-HRMS (Orbitrap or Q-TOF). Scan for a neutral loss of 129 Da, the diagnostic mass signature of a glutathionyl moiety cleavage.
Protocol 2: In Vitro Methemoglobin (MetHb) Formation Assay
Rationale: Because the aniline moiety requires hepatic activation before it can oxidize hemoglobin[3], exposing red blood cells (RBCs) directly to the parent compound will yield a false negative. We must pre-activate the compound.
Metabolic Pre-activation: Incubate 50 µM of the test compound with recombinant human CYP1A2 (50 pmol/mL) and 1 mM NADPH for 30 minutes at 37°C to generate the N-hydroxylamine[1].
Erythrocyte Exposure: Add the pre-activated mixture to washed human erythrocytes suspended in PBS (adjusted to a total hemoglobin concentration of 10 g/dL).
Incubation: Incubate the RBC suspension at 37°C for 2 hours with gentle orbital shaking.
Quantification: Lyse the erythrocytes using 1% Triton X-100. Measure the absorbance of the lysate at 630 nm (specific for MetHb) and 540 nm (specific for oxyhemoglobin).
Causality Check: The ratio of
A630/A540
normalizes the data against total hemoglobin, providing a direct, quantitative percentage of iron oxidation caused by the metabolite.
Quantitative Data Summary
The following table contextualizes the expected toxicological profile of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide against known benchmark toxicants.
*Estimated in vitro MetHb conversion after 2 hours of exposure to 50 µM CYP-activated compound.
Conclusion & Lead Optimization Strategy
The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide is a high-risk starting point for drug development due to the synergistic liabilities of its aniline and acetamide groups. While the tetrazole core provides excellent metabolic stability and serves as a highly effective bioisostere[7], it cannot rescue the molecule from the reactive metabolites generated at its extremities.
Optimization Directives:
To salvage this scaffold, the primary amine on the aniline ring must be masked or replaced. Substituting the
NH2
group with a morpholine, piperazine, or an electron-withdrawing group (e.g.,
−CF3
) will immediately block CYP1A2-mediated N-hydroxylation, eliminating the methemoglobinemia risk. Additionally, introducing steric hindrance (e.g., ortho-fluorine or methyl groups) on the N-phenyl-acetamide ring will restrict the conformational access required for CYP-mediated aromatic hydroxylation, thereby mitigating hepatotoxicity.
References
Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding. Bund.de. Available at:[Link]
Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity. National Institutes of Health (NIH) / PMC. Available at:[Link]
Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines. National Institutes of Health (NIH) / PMC. Available at:[Link]
Acetanilide - Overview and Toxicity. Grokipedia. Available at:[Link]
The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide represents a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry, particularly as an anti-cancer and anti-inflammatory agent. Structurally, it comprises three distinct domains: a central 2,5-disubstituted tetrazole core, an electron-donating 4-aminophenyl moiety at the C5 position, and an N-phenyl-acetamide linker at the N2 position.
From an analytical perspective, the primary challenge in synthesizing and characterizing substituted tetrazoles lies in regioisomerism . Alkylation of the 5-substituted-1H-tetrazole intermediate typically yields a mixture of N1-alkylated (kinetically favored) and N2-alkylated (thermodynamically favored) isomers. As a Senior Application Scientist, the analytical strategy must move beyond simple mass confirmation; it requires a self-validating, multi-modal spectroscopic workflow to definitively prove the N2-substitution pattern, verify functional group integrity, and ensure high-purity isolation.
Figure 1: Analytical workflow for the structural validation of tetrazole-acetamide derivatives.
Phase II: Regiochemical Differentiation (The N1 vs N2 Conundrum)
The core of our structural proof relies on distinguishing the N2-isomer from the N1-isomer. We achieve this through two complementary NMR techniques, grounded in the established [1].
13
C NMR Chemical Shift of C5: The electronic environment of the tetrazole C5 carbon is highly sensitive to the site of alkylation. In N1-alkylated tetrazoles, the C5 resonance typically appears upfield around 154 ppm . In contrast, N2-alkylation increases the symmetry of the ring's electron distribution, deshielding the C5 carbon and shifting its resonance downfield to approximately 164–165 ppm .
1
H-
13
C HMBC Correlations: In the N1-isomer, the methylene protons of the acetamide group (
−CH2−
) are three bonds away from C5 (
3JHC
), resulting in a strong, observable cross-peak in the HMBC spectrum. In the target N2-isomer, these same methylene protons are four bonds away from C5 (
4JHC
), meaning this correlation is inherently absent.
Figure 2: Logical differentiation of tetrazole N1/N2 regioisomers via NMR spectroscopy.
Phase III: Standardized Spectroscopic Workflows
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact molecular formula (
C15H14N6O
).
Methodology:
Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.
Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.
Apply a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.
Validation Checkpoint: The observed
[M+H]+
peak must fall within a mass error of
<5
ppm compared to the theoretical exact mass (295.1307 Da). Furthermore, the isotopic distribution must align with the presence of 6 nitrogen atoms.
Protocol 2: Attenuated Total Reflectance FTIR (ATR-FTIR)
Objective: Validate the presence of the primary amine, secondary amide, and tetrazole functional groups.
Methodology:
Place 2–3 mg of the dry, crystalline powder directly onto the diamond crystal of the ATR-FTIR spectrometer.
Apply uniform pressure using the anvil.
Collect 32 scans from 4000 to 400 cm
−1
at a resolution of 4 cm
−1
.
Validation Checkpoint: The spectrum must exhibit a distinct doublet above 3300 cm
−1
(indicative of the
−NH2
symmetric and asymmetric stretches) and a sharp singlet around 3250 cm
−1
(amide
N−H
), ensuring neither group was compromised during synthesis.
Objective: Complete structural and regiochemical elucidation.
Methodology:
Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
d6
. Causality note: DMSO-
d6
is mandated here because it prevents the rapid deuterium exchange of the amine and amide protons, which would render them invisible in
CD3OD
or
D2O
.
Acquire
1
H NMR at 600 MHz (16 scans) and
13
C NMR at 150 MHz (1024 scans).
Acquire 2D
1
H-
13
C HMBC to map long-range carbon-proton connectivity.
Validation Checkpoint: The methylene protons (
−CH2−
) must integrate exactly to 2H and appear as a sharp singlet. The absence of an HMBC correlation between these protons and the C5 carbon validates the N2-regiochemistry.
Phase IV: Quantitative Data Synthesis
The following tables summarize the expected spectroscopic data for the target N2-isomer, synthesized from recent empirical characterizations of [2] and [3].
Table 1: High-Resolution Mass Spectrometry (ESI-TOF)
Ionization Mode
Formula
Theoretical Exact Mass (m/z)
Expected Observed Mass (m/z)
Mass Error (ppm)
Positive
[M+H]+
C15H15N6O+
295.1307
295.1304
< 2.0
Positive
[M+Na]+
C15H14N6ONa+
317.1127
317.1122
< 2.0
Table 2: FTIR Vibrational Assignments
Wavenumber (cm
−1
)
Peak Shape / Intensity
Functional Group Assignment
Structural Significance
3450, 3350
Doublet, Medium
Primary Amine (
N−H
stretch)
Confirms intact 4-aminophenyl moiety
3250
Singlet, Sharp
Secondary Amide (
N−H
stretch)
Confirms acetamide linker
1680
Singlet, Strong
Amide I (
C=O
stretch)
Confirms carbonyl integrity
1550
Singlet, Strong
Amide II (
N−H
bend)
Secondary amide confirmation
1450 - 1410
Multiplet, Medium
Tetrazole (
C=N
,
N=N
stretch)
Confirms heterocyclic core
Table 3:
1
H and
13
C NMR Chemical Shifts (DMSO-
d6
)
Proton Shift (
1
H, ppm)
Multiplicity & Integration
Carbon Shift (
13
C, ppm)
Assignment & Mechanistic Rationale
10.45
Singlet, 1H
-
Amide
N−H
; highly deshielded due to hydrogen bonding and adjacent carbonyl.
7.65
Doublet (
J=8.5
Hz), 2H
127.5
Aminophenyl
H−2,H−6
; AA'BB' system, deshielded by the tetrazole ring.
7.55
Doublet (
J=8.0
Hz), 2H
119.5
N-phenyl
H−2,H−6
; ortho-protons of the acetamide aniline.
7.30
Triplet (
J=8.0
Hz), 2H
129.0
N-phenyl
H−3,H−5
; meta-protons.
7.05
Triplet (
J=7.5
Hz), 1H
123.5
N-phenyl
H−4
; para-proton.
6.65
Doublet (
J=8.5
Hz), 2H
113.5
Aminophenyl
H−3,H−5
; shielded by the electron-donating
−NH2
group.
5.65
Singlet, 2H
56.5
Aliphatic
−CH2−
; deshielded due to adjacent N2 and carbonyl group.
5.50
Broad Singlet, 2H
-
Primary Amine
−NH2
; broad due to quadrupolar relaxation of nitrogen.
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
Source: Frontiers in Chemistry, 2024.
URL: [Link]
Title: Synthesis and Molecular Docking Studies of New Tetrazole-acetamide Derivatives as Anti-cancer Agent.
Source: Tropical Journal of Natural Product Research, 2024.
URL: [Link]
Title: Synthesis, Crystal Structure, Spectroscopic Characterization, In vitro and In silico Molecular Docking Studies of Benzyl Tetrazole-N-Isobutyl Acetamide Hybrid.
Source: Current Bioactive Compounds, 2024.
URL: [Link]
Foundational
Binding Affinity Profiling of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide: A Multi-Target Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-ph...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide represents a highly privileged structural scaffold in modern medicinal chemistry[1]. By integrating a 2,5-disubstituted tetrazole core with an N-phenyl-acetamide tail and a 4-amino-phenyl headgroup, this molecule leverages multiple pharmacophoric domains to achieve high-affinity binding across diverse protein targets.
This technical guide dissects the binding affinity, structural rationale, and target-specific interactions of this scaffold. Furthermore, it establishes field-proven, self-validating experimental workflows—specifically Surface Plasmon Resonance (SPR) and Time-Resolved FRET (TR-FRET)—to rigorously quantify its thermodynamic and kinetic binding parameters.
Structural Rationale & Pharmacophore Dynamics
The binding affinity of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide is driven by a tripartite structural synergy:
The Tetrazole Core: Acting as a metabolically stable bioisostere for carboxylic acids and cis-amide bonds, the tetrazole ring provides a rigid geometric constraint while participating in critical electrostatic and dipole-directed interactions with basic amino acid residues (e.g., Arginine, Lysine) within target binding pockets.
The 4-Amino-phenyl Group: The primary amine serves as a potent hydrogen bond donor. At physiological pH, it can interact with acidic residues (Aspartate, Glutamate) or backbone carbonyls, anchoring the molecule deep within hydrophilic clefts.
The N-phenyl-acetamide Tail: This domain provides conformational flexibility through the acetamide linker, allowing the terminal phenyl ring to optimize
π−π
stacking and hydrophobic interactions within lipophilic sub-pockets.
Caption: Pharmacophore mapping of the compound illustrating domain-specific target interactions.
Multi-Target Binding Profiles
Because of its modular pharmacophore, derivatives of the tetrazole-N-phenyl-acetamide class exhibit high-affinity binding across several distinct therapeutic targets.
Urate Transporter 1 (URAT1)
URAT1 (SLC22A12) is the primary target for uricosuric agents in gout management. Recent 2 reveal that substituted N-phenyl-acetamide and tetrazole compounds yield highly favorable binding free energies (< -9.0 kcal/mol) against URAT1[2]. The tetrazole acts as an anionic anchor, mimicking uric acid, while the N-phenyl ring occupies the hydrophobic translocation pathway, effectively blocking urate reabsorption[2].
Myeloid Cell Leukemia 1 (Mcl-1)
Mcl-1 is an anti-apoptotic protein frequently overexpressed in human cancers. Studies on 3 demonstrate active binding at the Mcl-1 BH3-binding groove[3]. The compound acts as a BH3 mimetic; the central tetrazole core navigates the p2 pocket, displacing pro-apoptotic factors like Bax/Bak and triggering the apoptotic cascade[3].
Caption: Mechanism of action for Mcl-1 inhibition leading to Bax/Bak-mediated apoptosis.
Acetylcholinesterase (AChE) & Tyrosinase (TYR)
Beyond oncology and metabolic disorders, the N-phenyl-acetamide structural motif is highly active against enzymatic targets. 4 have shown potent AChE inhibitory activity (IC50 values ranging from 0.55 to 2.28 μM), binding to the peripheral anionic site (PAS) of the enzyme[4]. Similarly,5 are documented as exceptional synthetic tyrosinase inhibitors, with IC50 values reaching as low as 0.0048 μM[5].
Quantitative Data Summary
The following table synthesizes the expected binding metrics for the 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide scaffold across its primary validated targets, derived from structure-activity relationship (SAR) benchmarks of analogous compounds[2][3][4][5].
To rigorously validate the binding affinities presented above, researchers must employ orthogonal biophysical and biochemical assays. The following protocols are engineered to be self-validating systems, ensuring data integrity.
Surface Plasmon Resonance (SPR) Kinematics
SPR provides real-time, label-free quantification of association (
Kon
) and dissociation (
Koff
) rates.
Step 1: Surface Preparation. Immobilize the target protein (e.g., Mcl-1) onto a CM5 sensor chip via standard amine coupling.
Causality: The carboxymethylated dextran matrix of the CM5 chip provides a 3D hydrophilic environment. This preserves the protein's native conformation far better than flat, hydrophobic surfaces, preventing denaturation-induced binding artifacts.
Step 2: Double-Referencing Setup. Configure the microfluidics to pass the analyte over an active flow cell (protein immobilized) and a reference flow cell (blank/ethanolamine deactivated).
Self-Validation: Subtracting the reference cell signal and a buffer-only blank injection (double-referencing) intrinsically eliminates bulk refractive index shifts, machine noise, and non-specific matrix binding, isolating the true kinetic interaction.
Step 3: Analyte Injection. Inject 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide at varying concentrations (0.1 µM to 10 µM) at a high flow rate (50 µL/min).
Causality: Using a high flow rate minimizes mass transport limitations. This ensures that the observed binding kinetics are strictly reaction-controlled rather than limited by the diffusion rate of the compound to the chip surface.
Step 4: Surface Regeneration. Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds.
Causality: The low pH temporarily disrupts non-covalent ligand-protein interactions (hydrogen bonds, electrostatic forces) to wash away the compound without denaturing the covalently tethered target protein, allowing for repeated assay cycles.
To confirm that the compound binds specifically to the functional active site (e.g., the BH3 groove of Mcl-1), a competitive TR-FRET assay is utilized.
Step 1: Assay Buffer Formulation. Prepare a buffer of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
Causality: Tween-20 is critical as it prevents the compound from forming colloidal aggregates that cause promiscuous, non-specific inhibition. DTT maintains the reducing environment necessary to prevent target protein dimerization via aberrant disulfide bonds.
Step 2: Reagent Addition. Dispense 10 nM GST-tagged Mcl-1, 100 nM FITC-labeled BH3 peptide, and a Europium-labeled anti-GST antibody into a 384-well plate.
Step 3: Compound Titration & Incubation. Add the tetrazole compound in a 10-point dose-response series. Incubate for 60 minutes at room temperature.
Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium. This ensures the calculated IC50 reflects true binding affinity rather than a kinetic artifact of a slow-binding compound.
Step 4: Ratiometric Readout. Excite the plate at 340 nm and measure emission at both 665 nm (FRET signal) and 615 nm (Europium donor signal).
Self-Validation: By calculating the 665/615 nm emission ratio, the assay becomes internally self-validating. The ratiometric readout intrinsically normalizes well-to-well variations in liquid dispensing volume and corrects for inner-filter effects (signal quenching) caused by inherently colored or fluorescent test compounds.
References
NextSDS. 2-[5-(4-AMINO-PHENYL)-TETRAZOL-2-YL]-N-PHENYL-ACETAMIDE — Chemical Substance Information.1
National Institutes of Health (PMC). Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape.2
BRENDA Enzyme Database. Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase.6
ResearchGate. Novel series of N-acyl substituted indole based piperazine, thiazole and tetrazoles... and their docking investigation as potential Mcl-1 inhibitors.3
MDPI. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids.4
National Institutes of Health (PMC). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances.5
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
Nitrogen-rich heterocycles, particularly tetrazoles, are ubiquitous in modern drug discovery due to their metabolic stability, capacity for hydrogen bonding, and utility as bioisosteres for carboxylic acids[1]. The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide represents a highly functionalized 2,5-disubstituted tetrazole scaffold.
Synthesizing this molecule requires a robust, four-stage approach designed to overcome two primary synthetic hurdles:
Regioselectivity: Alkylation of 5-substituted-1H-tetrazoles inherently yields a mixture of 1,5- and 2,5-disubstituted isomers[2].
Chemoselectivity: The final reduction of the nitro precursor to the target aniline must proceed without triggering the reductive cleavage of the sensitive tetrazole ring.
This application note provides a field-proven, self-validating methodology to synthesize the target compound, emphasizing thermodynamic control to isolate the desired N2-isomer.
Synthetic Workflow & Chemical Pathway
The synthesis is executed via a convergent approach. First, the tetrazole core is constructed via a [3+2] cycloaddition. Concurrently, the alkylating agent (an
α
-chloroacetamide) is synthesized. These two fragments are coupled via a regioselective
SN2
alkylation, followed by a chemoselective reduction.
Figure 1: Convergent synthetic workflow for the target 2,5-disubstituted tetrazole derivative.
Mechanistic Insights: Mastering Regioselectivity
The critical bottleneck in this pathway is the coupling of Intermediate 1 and Intermediate 2. The 5-(4-nitrophenyl)tetrazole anion exhibits ambient nucleophilicity at the N1 and N2 positions.
Alkylation with N-arylchloroacetamides typically proceeds with a strong preference for the N2 position under thermodynamic conditions[3]. The ratio of 1,5- to 2,5-regioisomers is dictated by the steric bulk of the electrophile and the electronic nature of the C5-substituent[2].
Figure 2: Mechanistic divergence in the regioselective alkylation of the tetrazole anion.
Quantitative Optimization of Alkylation
To maximize the yield of the N2-isomer, reaction parameters must be strictly controlled. The table below summarizes the impact of solvent and base on regioselectivity based on established tetrazole alkylation dynamics[4],[2].
Solvent
Base
Temperature
N2 : N1 Ratio
Isolated Yield (N2)
Acetone
K₂CO₃
Reflux (56°C)
~ 85 : 15
82%
DMF
Et₃N
80°C
~ 78 : 22
71%
DCM
DIPEA
25°C
~ 60 : 40
54%
THF
NaH
0°C to 25°C
~ 50 : 50
45%
Conclusion: Using a mild inorganic base (
K2CO3
) in a polar, mildly boiling solvent (Acetone) provides the optimal thermodynamic environment to enrich the 2,5-disubstituted isomer.
Step-by-Step Experimental Protocols
Step 4.1: Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole (Intermediate 1)
This step utilizes a copper-catalyzed [3+2] cycloaddition to safely and efficiently construct the tetrazole ring[5].
Charge: To a 100 mL round-bottom flask, add 4-nitrobenzonitrile (1.48 g, 10 mmol) and DMSO (20 mL).
Reaction: Stir the mixture at 140°C for 1 to 2 hours.
Workup: Cool the mixture to room temperature. Slowly quench with 4M HCl (20 mL) to precipitate the product. Extract with Ethyl Acetate (
3×20
mL). Wash the organic layer with distilled water, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Causality Insight: Without a catalyst, the cycloaddition of nitriles and azides requires dangerously high temperatures and prolonged times.
Cu2+
coordinates with the nitrile, lowering the LUMO energy and accelerating the azide attack, ensuring completion within 2 hours[5].
Self-Validation Checkpoint: Perform IR spectroscopy on the isolated solid. The sharp nitrile
C≡N
stretch at ~2230
cm−1
must be completely absent, replaced by broad N-H/C=N tetrazole stretches at 3109-2819
cm−1
[5].
Step 4.2: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate 2)
Charge: Dissolve Aniline (1.00 mL, 11.0 mmol) and N,N-Diisopropylethylamine (DIPEA) or Triethylamine (4.00 mL, 23.0 mmol) in dry Dichloromethane (DCM, 15 mL)[6].
Cooling: Chill the solution to 0°C using an ice bath.
Addition: Add Chloroacetyl chloride (1.00 mL, 12.6 mmol) dropwise over 15 minutes to control the exotherm[6].
Reaction: Stir for 2 hours, allowing the mixture to slowly warm to room temperature[6].
Workup: Quench with 0.5 M
NaHCO3
. Extract the organic layer sequentially with 0.5 M
NaHCO3
, 0.5 M HCl, and brine. Dry over
Na2SO4
and evaporate to yield a brown/beige solid[6].
Causality Insight: The strict 0°C addition prevents the formation of double-acylated byproducts and mitigates the violent exothermic reaction between the acid chloride and the amine.
Self-Validation Checkpoint:1H
NMR (
CDCl3
) must show a distinct singlet at
δ
4.19 ppm integrating to 2H, corresponding to the
α
-chloro
CH2
protons[6].
Charge: In a 250 mL flask, suspend Intermediate 1 (1.91 g, 10 mmol) and
K2CO3
(2.76 g, 20 mmol) in dry Acetone (50 mL). Stir for 15 minutes to pre-form the tetrazolide anion.
Addition: Add Intermediate 2 (1.86 g, 11 mmol) in one portion.
Reaction: Reflux the mixture (approx. 56°C) for 8 hours.
Workup: Filter the hot suspension to remove inorganic salts. Concentrate the filtrate in vacuo.
Purification: The crude solid contains an ~85:15 mixture of N2:N1 isomers. Recrystallize twice from hot Ethanol. The N2-isomer (2-[5-(4-nitrophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide) preferentially crystallizes upon slow cooling.
Causality Insight: The N1 position is sterically hindered by the adjacent C5-aryl group. Under reflux (thermodynamic conditions), the reversible nature of the alkylation allows the system to equilibrate toward the less sterically congested, lower-energy N2-isomer[2].
Self-Validation Checkpoint: TLC (Hexane:EtOAc 6:4). The N2-isomer typically has a higher
Rf
value (less polar) than the N1-isomer. Confirm purity via HPLC before proceeding to reduction.
Charge: Dissolve the purified N2-isomer from Step 4.3 (1.62 g, 5 mmol) in a mixture of Ethanol (30 mL) and Water (15 mL).
Reagents: Add Iron powder (1.40 g, 25 mmol) and Ammonium chloride (
NH4Cl
, 1.34 g, 25 mmol).
Reaction: Heat the mixture to vigorous reflux for 2 hours.
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad with hot Ethanol (20 mL).
Isolation: Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate (
3×30
mL). Wash with brine, dry over
Na2SO4
, and evaporate to yield the target compound: 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide .
Causality Insight: While Palladium on Carbon (Pd/C) with
H2
gas is a standard nitro-reduction method,
Fe/NH4Cl
(Béchamp reduction conditions) is chosen here to guarantee absolute chemoselectivity. It operates via single-electron transfer, eliminating any risk of hydrogenolytic cleavage of the nitrogen-rich tetrazole ring.
Self-Validation Checkpoint: The product should transition from a pale yellow/orange solid (nitro) to an off-white powder (amino).
1H
NMR (DMSO-
d6
) must reveal a new broad singlet integrating to 2H around
δ
5.5 - 6.0 ppm, confirming the presence of the primary amine (
NH2
).
References
The Royal Society of Chemistry. Supporting Information: Synthesis of alkyl chlorides. [Online]. Available: [Link]
Pleiades Publishing. A Study of Alkylation Regioselectivity of 5-Substituted Tetrazoles with Chloroacetamides. [Online]. Available: [Link]
New Journal of Chemistry (RSC). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation.[Online]. Available: [Link]
Journal of the Brazilian Chemical Society (SciSpace). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. [Online]. Available:[Link]
Application Notes and Protocols for 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide in Coordination Chemistry
Introduction: A Multifaceted Ligand for Modern Coordination Chemistry In the vast landscape of coordination chemistry, the design and synthesis of innovative ligands remain a cornerstone for the development of novel meta...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Multifaceted Ligand for Modern Coordination Chemistry
In the vast landscape of coordination chemistry, the design and synthesis of innovative ligands remain a cornerstone for the development of novel metal complexes with tailored properties. Among the plethora of heterocyclic systems, tetrazoles have emerged as particularly versatile building blocks. Their high nitrogen content, structural rigidity, and diverse coordination capabilities make them exceptional candidates for constructing a wide array of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes.[1][2] The tetrazole moiety is a well-established bioisostere for carboxylic acids, a feature that has propelled its use in medicinal chemistry.[3] This unique characteristic, combined with its robust coordinating ability, opens up exciting avenues for the creation of metallodrugs and bio-inspired materials.[1]
This guide focuses on a promising, yet underexplored, ligand: 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide . This molecule is a compelling subject for study due to its amalgamation of several key functional groups. The tetrazole ring provides a primary coordination site, while the acetamide group offers an additional point of interaction. Furthermore, the terminal amino group on the phenyl ring can act as a secondary coordination site or be a locus for further functionalization. This multi-functional design allows for a rich and varied coordination chemistry, with the potential for forming mononuclear, binuclear, or polynuclear complexes with diverse structural motifs and applications.
These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from this versatile ligand. The methodologies presented herein are grounded in established chemical principles and supported by data from analogous systems found in the scientific literature.
Ligand Synthesis: A Proposed Protocol
The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide can be approached through a two-step process, beginning with the formation of the 5-(4-aminophenyl)tetrazole precursor, followed by N-alkylation with a suitable acetamide derivative.
Part 1: Synthesis of 5-(4-aminophenyl)-1H-tetrazole
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[4]
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF).
Reagent Addition: Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
Acidification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3. A precipitate should form.
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-(4-aminophenyl)-1H-tetrazole.
Part 2: Synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
The final step involves the regioselective N-alkylation of the tetrazole ring. The N2-substituted isomer is often preferentially formed under basic conditions with specific alkylating agents.[5][6]
Protocol:
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(4-aminophenyl)-1H-tetrazole (1 equivalent) in anhydrous acetone or acetonitrile.
Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the suspension.
Alkylation: Add 2-chloro-N-phenylacetamide (1.1 equivalents) to the reaction mixture. A catalytic amount of potassium iodide can be added to facilitate the reaction.
Reaction Conditions: Reflux the mixture for 8-16 hours, monitoring the progress by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a mobile phase such as ethyl acetate/hexane) to isolate the desired 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide.
Workflow for Ligand Synthesis
Caption: Proposed synthetic workflow for the target ligand.
Synthesis of Coordination Complexes: A General Protocol
The synthesized ligand can be used to form coordination complexes with a variety of transition metal salts. The following is a general protocol that can be adapted for different metal ions.
Protocol:
Ligand Solution: Dissolve 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide (2 equivalents) in a suitable solvent such as methanol, ethanol, or dimethylformamide (DMF). Gentle heating may be required to achieve complete dissolution.
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Zn(NO₃)₂, Co(OAc)₂) (1 equivalent) in the same solvent.
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating. In some cases, solvothermal or hydrothermal conditions may be employed to promote the growth of single crystals.[7]
Isolation: The resulting coordination complex may precipitate out of the solution. If not, the solvent can be slowly evaporated. The solid product should be collected by filtration, washed with a small amount of the solvent, and dried.
Characterization of the Ligand and its Metal Complexes
A thorough characterization is essential to confirm the identity and purity of the synthesized compounds and to elucidate the structure and properties of the metal complexes.
Technique
Ligand
Metal Complex
Purpose
¹H and ¹³C NMR
Expected shifts for aromatic and amide protons.
Broadening or shifting of ligand signals upon coordination.
Confirms the structure of the ligand and provides evidence of coordination.
FT-IR
Characteristic peaks for N-H (amine and amide), C=O (amide), and tetrazole ring vibrations.
Shifts in the C=O and tetrazole ring vibrational frequencies upon coordination.[8]
Identifies functional groups and indicates which are involved in coordination.
Mass Spectrometry
Molecular ion peak corresponding to the calculated mass.
Molecular ion peak corresponding to the complex, showing isotopic patterns for the metal.
Confirms the molecular weight of the ligand and the composition of the complex.
UV-Vis Spectroscopy
Absorption bands in the UV region due to π-π* transitions.
Ligand-based transitions and potential d-d transitions or charge transfer bands in the visible region.[9]
Studies the electronic properties of the ligand and the complex.
Single-Crystal X-ray Diffraction
N/A
Provides precise bond lengths, bond angles, and coordination geometry.
Determines the exact three-dimensional structure of the complex.
Elemental Analysis
Confirms the percentage composition of C, H, and N.
Confirms the elemental composition of the complex, including the metal.
Verifies the purity and stoichiometry of the synthesized compounds.
Potential Coordination Modes and Applications
The structural versatility of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide allows for several potential coordination modes, leading to a variety of applications.
Potential Coordination Modes
Caption: Possible coordination modes of the ligand.
Catalysis
Metal complexes with nitrogen-containing heterocyclic ligands are widely used as catalysts in various organic transformations. The coordination of the ligand to a metal center can modulate its electronic properties and create a specific steric environment, enhancing catalytic activity and selectivity.
Potential Application: Palladium(II) or Copper(I) complexes of this ligand could be investigated as catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or C-H activation reactions. The presence of the amide and amino groups could influence the catalyst's solubility and stability.
Luminescent Materials
Coordination complexes of d¹⁰ metal ions like Zn(II) and Cd(II) with organic ligands often exhibit interesting photoluminescent properties. The ligand's aromatic system can give rise to intraligand fluorescence, which can be modulated upon coordination to a metal center.
Potential Application: Zinc(II) or Cadmium(II) complexes could be explored as novel luminescent materials for applications in chemical sensing, bio-imaging, or as emissive layers in organic light-emitting diodes (OLEDs). The amino group could serve as a recognition site for specific analytes, leading to a fluorescent response.[10]
Bioinorganic Chemistry and Drug Development
The structural similarity of the tetrazole ring to the carboxylic acid group makes it an attractive component in the design of metallodrugs.[2][3] Coordination of a bioactive ligand to a metal ion can enhance its therapeutic efficacy.
Potential Application: Copper(II) and Zinc(II) are essential trace elements in biological systems. Complexes of these metals with the target ligand could be screened for their antimicrobial, antifungal, or anticancer activities.[1][11] The aminophenyl group could enhance interactions with biological targets. Recent studies have shown that tetrazole-based ligands can act as inhibitors for enzymes like carbonic anhydrase, suggesting a potential therapeutic avenue for the metal complexes of this ligand.[3]
Troubleshooting and Technical Insights
Problem
Possible Cause
Suggested Solution
Low yield in ligand synthesis
Incomplete reaction; side reactions; difficult purification.
Optimize reaction time and temperature; ensure anhydrous conditions for the N-alkylation step; try different purification techniques (e.g., recrystallization from different solvents, alternative chromatographic methods).
Formation of isomeric mixtures
N1 and N2 alkylation of the tetrazole ring.
The regioselectivity of tetrazole alkylation is influenced by the solvent, base, and alkylating agent.[5][12] Experiment with different reaction conditions to favor the desired N2 isomer.
Difficulty in obtaining single crystals of metal complexes
Rapid precipitation; formation of amorphous powder.
Use slow diffusion or vapor diffusion techniques for crystallization; try a range of solvents and counter-ions; consider solvothermal or hydrothermal synthesis methods.
Complex insolubility
Formation of a coordination polymer.
Use coordinating solvents that can cap the metal centers and prevent extensive polymerization; modify the ligand to introduce solubilizing groups.
Conclusion
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide represents a highly promising ligand for the development of novel coordination compounds. Its modular synthesis and multiple potential coordination sites offer a rich platform for creating metal complexes with diverse structures and functionalities. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore the exciting coordination chemistry of this versatile molecule and to unlock its potential in catalysis, materials science, and medicinal chemistry.
References
Construction of metal–organic coordination polymers derived from 4-substituted tetrazole–benzoate ligands: synthesis, structure, luminescence, and magnetic behaviors. CrystEngComm.
Advances in synthesis of tetrazoles coordin
Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. Benchchem.
Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents.
ChemInform Abstract: Selective N-Alkylation of Tetrazole and 5-Substituted Tetrazoles (I) by Alcohols (II).
2-[5-PHENYL-2H-1, 2, 4-TRIAZOL-3YLAMINO] ACETAMIDE AS ANTICONVULSANT.
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
Synthesis and properties of nickel(II) and copper(II) complexes of a di-N-acetamide tetraaza macrocycle.
Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliph
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
Zinc complexes supported by multidentate aminophenolate ligands: synthesis, structure and catalysis in ring-opening polymerization of rac-lactide. Dalton Transactions (RSC Publishing).
The most efficient route for synthesis of 2,5-disubstituted-tetrazoles.
Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. MDPI.
Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands. PMC.
SYNTHESIS AND ANTIMICROBIAL PROPERTIES 2-(1-ALLYL-1H-TETRAZOL-5-YLSULFANYL)-ACETAMIDES. eVNUIR.
The coordination- and photochemistry of copper(i) complexes: variation of N^N ligands from imidazole to tetrazole. Dalton Transactions (RSC Publishing).
One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Chemistry Portal.
Various Applications of Functionalized Tetrazoles in Medicinal and M
Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. PMC.
Synthesis and characterisation of tetrazole compounds: 3 Series of new ligands representing versatile building blocks for iron(II) spin-crossover compounds.
Inorganic CHEMISTRY. TSI Journals.
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme.
Preparation and Reactions of (1H-Tetrazol-5-yl)
Luminescent Zn Halide Complexes with 2-(2-Aminophenyl)
Mixed β-Diketone/Tetrazole Ligands for the Assembly of Coordin
Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. MDPI.
Synthesis and Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC.
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
Coordination polymers of tetrazole-yl acylamide with octahedrally coordinated divalent transition metals: the effects of metal centers and side-groups on the structural topologies and symmetries. RSC Publishing.
Coordination chemistry of tetradentate N-donor ligands containing two pyrazolyl-pyridine units separ
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Self-Validating Protocols
Introduction & Scientific Rationale
Tetrazole derivatives are highly valued in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids. They possess a planar, electron-rich polynitrogen system that enhances membrane permeability while resisting metabolic degradation[1]. The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide (hereafter referred to as APTA ) combines a tetrazole core with an aminophenyl and a phenylacetamide moiety.
Structurally, diaryl-substituted tetrazoles frequently exhibit potent anti-inflammatory and anti-cancer properties. They often act via the inhibition of the cyclooxygenase-2 (COX-2) enzyme or through the upstream modulation of the NF-κB signaling axis[2]. This application note provides a comprehensive, self-validating workflow for evaluating the cytotoxicity, target engagement, and phenotypic effects of APTA in in vitro cell culture models.
Experimental Workflow & Assay Selection Causality
When evaluating novel tetrazole compounds, assay selection is critical to avoid false positives. Historically, the MTT assay—first described by Mosmann in 1983—has been the gold standard for high-throughput cell viability[3]. However, MTT relies on the cellular reduction of a tetrazolium salt into formazan. Because APTA itself contains a tetrazole ring, utilizing a tetrazolium-based assay introduces a high risk of redox interference and absorbance artifacts.
Expert Causality Choice: To circumvent structural interference, we mandate the use of an ATP-dependent luminescent assay (e.g., CellTiter-Glo). This method lyses cells and utilizes a thermostable luciferase to measure intracellular ATP, providing a highly sensitive, orthogonal readout of metabolic viability without redox confounding[4].
Fig 1. Experimental workflow for evaluating APTA in in vitro cell culture models.
Physicochemical Handling and Formulation
Proper handling of APTA is required to ensure consistent bioavailability in aqueous culture media. Because of the hydrophobic nature of the phenyl rings, the compound must be initially solubilized in a high-polarity aprotic solvent.
This protocol establishes the
IC50
of APTA. It is designed as a self-validating system : it includes a positive control to ensure assay sensitivity, a vehicle control to establish baseline ATP, and a cell-free background control to rule out compound auto-luminescence.
Step-by-Step Methodology:
Cell Seeding: Harvest target cells (e.g., A549 lung carcinoma or RAW 264.7 macrophages) during the logarithmic growth phase. Seed at 5,000 cells/well in a solid white 96-well plate using 90 µL of complete media. Incubate overnight at 37°C, 5%
CO2
.
Compound Preparation: Prepare a 10-point serial dilution (1:3) of APTA in 100% DMSO. Dilute these intermediate stocks 1:100 in pre-warmed culture media to create 10X working solutions.
Treatment: Add 10 µL of the 10X APTA solutions to the 90 µL of media in the wells.
Self-Validation Controls: Include wells with 0.5% DMSO (Vehicle Control), 1 µM Staurosporine (Positive Apoptosis Control), and media-only wells (Background).
Incubation: Incubate for 48 to 72 hours depending on the doubling time of the cell line.
Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.
Lysis & Reading: Shake the plate orbitally for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer (integration time: 0.5–1.0 sec/well).
Assuming APTA acts as an anti-inflammatory agent via the tetrazole pharmacophore, its efficacy can be validated by measuring the suppression of COX-2 expression following an inflammatory stimulus.
Step-by-Step Methodology:
Cell Priming: Seed RAW 264.7 macrophages at
1×106
cells/well in 6-well plates. Allow 24 hours for adherence.
Pre-treatment (Causality Step): Pre-treat cells with APTA (e.g., 1, 5, and 10 µM) or Celecoxib (10 µM, Positive Control) for 2 hours. Rationale: Pre-treatment allows the compound to achieve intracellular equilibrium and bind putative targets (e.g., IKK or COX-2) before the inflammatory cascade is triggered.
Stimulation: Spike the media with 1 µg/mL Lipopolysaccharide (LPS) to activate TLR4 signaling. Incubate for 12 hours.
Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Rationale: Phosphatase inhibitors are critical here to preserve the transient phosphorylation state of upstream NF-κB components (e.g., p-p65).
Western Blotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe for COX-2, p-p65, and GAPDH (Loading Control).
Validation Check: The assay is only valid if the LPS-only (Vehicle) lane shows a >5-fold upregulation of COX-2 relative to the unstimulated control, and the GAPDH bands are uniform across all lanes.
Fig 2. Putative mechanism of APTA modulating the NF-κB/COX-2 inflammatory signaling axis.
Quantitative Data Presentation
To benchmark APTA against standard therapeutic agents, summarize the generated viability and mechanistic data into standardized matrices. Below is a representative framework for reporting these outcomes.
Table 2: Representative
IC50
and Target Profiling Framework
Cell Line / Model
Assay Type
APTA
IC50
(µM)
Reference Control
IC50
(µM)
Confidence Interval (95%)
A549 (Lung Cancer)
CellTiter-Glo (72h)
[Experimental Data]
0.45 (Doxorubicin)
[Data] ± 1.2
RAW 264.7 (Macrophage)
CellTiter-Glo (72h)
[Experimental Data]
2.10 (Celecoxib)
[Data] ± 0.8
RAW 264.7 + LPS
COX-2 Densitometry
[Experimental Data]
0.85 (Celecoxib)
[Data] ± 0.3
Note: Data should be calculated using a 4-parameter logistic (4PL) non-linear regression model to ensure accurate curve fitting of the sigmoidal dose-response.
References
Frontiers in Chemistry: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.[1]
1
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis): Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study.[2]
2
Journal of Immunological Methods: Rapid Colorimetric Assay for Cellular Growth and Survival: Application to Proliferation and Cytotoxicity Assays (Mosmann, 1983).[3]
3
Application Note: Formulation and Characterization of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide Polymeric Nanoparticles
Introduction & Scientific Rationale The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide (hereafter referred to as AP-TPA ) represents a highly potent class of heterocyclic small molecules. The tetrazole...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide (hereafter referred to as AP-TPA ) represents a highly potent class of heterocyclic small molecules. The tetrazole ring acts as a metabolically stable bioisostere for carboxylic acids and cis-amides, shielding the molecule from rapid enzymatic degradation while maintaining strong target affinity [1]. When coupled with an N-phenyl-acetamide moiety, the resulting hybrid exhibits significant lipophilicity, making it an excellent candidate for antimicrobial (e.g., CYP51 inhibition) and anticancer (e.g., caspase-dependent apoptosis) applications [2].
However, the pronounced hydrophobicity of AP-TPA results in poor aqueous solubility, limiting its oral bioavailability and systemic distribution. To overcome these pharmacokinetic barriers, encapsulating AP-TPA within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles provides a self-validating, highly reproducible delivery system. PLGA is an FDA-approved, biodegradable copolymer that not only solubilizes hydrophobic payloads within its core but also facilitates controlled release and enhanced intracellular uptake via endocytosis [3].
Mechanistic Pathway of PLGA-AP-TPA Nanoparticles
The therapeutic efficacy of AP-TPA is heavily dependent on its ability to reach intracellular targets. Bare hydrophobic drugs often aggregate in physiological fluids or are rapidly cleared. By encapsulating AP-TPA in PLGA, the nanoparticles exploit cellular endocytosis. The acidic environment of the late endosome accelerates the hydrolysis of the PLGA ester bonds, leading to endosomal escape and the sustained cytoplasmic release of the active AP-TPA molecule.
Cellular uptake and intracellular release mechanism of PLGA-AP-TPA nanoparticles.
Experimental Methodology: Single Emulsion-Solvent Evaporation
For highly hydrophobic molecules like AP-TPA, the Single Emulsion-Solvent Evaporation (O/W) method is the gold standard [4]. Unlike double emulsion (W/O/W) which is tailored for hydrophilic peptides, the O/W method ensures that the hydrophobic drug remains tightly partitioned within the organic polymer matrix during droplet hardening, maximizing Encapsulation Efficiency (EE%).
Single emulsion-solvent evaporation workflow for synthesizing PLGA-AP-TPA nanoparticles.
Action: Dissolve 50 mg of PLGA and 5 mg of AP-TPA in 2 mL of DCM. Vortex for 2 minutes until completely clear.
Causality: DCM is selected due to its high volatility (boiling point 39.6°C) and superior solvation power for both the hydrophobic tetrazole derivative and the PLGA matrix. A 10:1 Polymer-to-Drug ratio prevents drug precipitation during solvent diffusion.
Preparation of the Aqueous Phase:
Action: Prepare 10 mL of a 2% (w/v) PVA solution in Milli-Q water. Filter through a 0.22 µm PES membrane to remove un-dissolved polymer aggregates.
Causality: PVA acts as a steric stabilizer. The 87–89% hydrolysis grade ensures optimal amphiphilicity, allowing the hydrophobic acetate groups to anchor into the PLGA droplet while the hydrophilic hydroxyl groups extend into the water, preventing droplet coalescence [3].
Emulsification (Nanodroplet Formation):
Action: Place the aqueous phase on an ice bath. While vortexing, add the organic phase dropwise. Immediately transfer the coarse emulsion to a ultrasonic probe sonicator. Sonicate at 40% amplitude for 5 minutes (pulse cycle: 10s ON, 5s OFF).
Causality: The ice bath is critical; it dissipates the acoustic heat generated by sonication, preventing the premature boiling of DCM and the thermal degradation of AP-TPA. The high shear forces cavitate the coarse droplets into uniform nanometer-sized micelles.
Solvent Evaporation & Nanoparticle Hardening:
Action: Transfer the nano-emulsion to a magnetic stirrer. Stir at 500 RPM for 4–6 hours at room temperature in a well-ventilated fume hood.
Causality: Continuous stirring facilitates the diffusion of DCM from the droplets into the continuous aqueous phase, followed by its evaporation at the air-water interface. As DCM leaves, the PLGA chains collapse and harden, physically entrapping the AP-TPA molecules.
Recovery and Purification:
Action: Transfer the suspension to ultracentrifuge tubes and spin at 20,000 × g for 30 minutes at 4°C. Discard the supernatant. Resuspend the pellet in 10 mL of Milli-Q water and repeat the centrifugation twice.
Causality: Washing removes residual PVA and unencapsulated AP-TPA. Excess PVA can cause cellular toxicity and artificially inflate the hydrodynamic size, while free drug skews release kinetics.
Lyophilization:
Action: Resuspend the final washed pellet in 2 mL of a 5% (w/v) D-Trehalose solution. Flash-freeze at -80°C for 2 hours, then lyophilize at -50°C and 0.01 mbar for 48 hours.
Causality: Trehalose acts as a cryoprotectant. It forms a glassy matrix around the nanoparticles, preventing mechanical stress from ice crystal formation and ensuring the nanoparticles do not aggregate upon long-term storage or aqueous reconstitution.
Data Presentation & Quality Control
To validate the formulation, dynamic light scattering (DLS) and High-Performance Liquid Chromatography (HPLC) are mandatory. Encapsulation Efficiency (EE%) is calculated indirectly by quantifying the free AP-TPA in the combined supernatants from the washing steps:
EE%=Total AP-TPA AddedTotal AP-TPA Added−Free AP-TPA in Supernatant×100
The following table summarizes expected optimization parameters to guide formulation scaling:
Formulation ID
PLGA:Drug Ratio
PVA Conc. (w/v)
Z-Average Size (nm)
Polydispersity Index (PDI)
Encapsulation Efficiency (EE%)
F1
5:1
1.0%
245.3 ± 8.2
0.280 ± 0.02
58.4 ± 3.1%
F2
10:1
1.0%
210.6 ± 5.4
0.210 ± 0.01
72.5 ± 2.8%
F3 (Optimal)
10:1
2.0%
165.4 ± 4.1
0.145 ± 0.02
84.2 ± 1.5%
F4
20:1
2.0%
180.2 ± 6.3
0.160 ± 0.03
86.1 ± 2.0%
F5
10:1
5.0%
145.8 ± 3.5
0.190 ± 0.04
65.3 ± 4.2%
Note: Increasing PVA beyond 2% (F5) reduces particle size but significantly drops EE% due to the enhanced partitioning of the drug into the aqueous phase micelles formed by excess surfactant [3].
References
Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856-1868.[Link][1]
Verma, A., et al. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599.[Link][2]
Kizilbey, K. (2021). Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. Materials Advances, 2, 7555-7570.[Link][3]
Application Notes and Protocols for the Regioselective Alkylation of Tetrazoles in the Synthesis of N-Phenyl-Acetamide Derivatives
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselective alkylation of tetrazoles, with a specific focus on the synthesis of N-...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the regioselective alkylation of tetrazoles, with a specific focus on the synthesis of N-phenyl-acetamide derivatives. This document delves into the underlying principles governing regioselectivity, offers field-proven strategies to control isomeric outcomes, and provides detailed, validated protocols for key synthetic transformations.
Introduction: The Significance of N-Substituted Tetrazoles and the Challenge of Regioselectivity
The tetrazole ring is a crucial pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution can enhance metabolic stability, improve cell permeability, and modulate the pharmacokinetic profile of drug candidates.[2] The biological activity of tetrazole-containing compounds is profoundly influenced by the position of the substituent on the tetrazole ring, making the regioselective synthesis of N1- and N2-substituted isomers a critical challenge in drug design and development.[1] The synthesis of N-phenyl-acetamide derivatives bearing a tetrazole moiety is of particular interest, as this scaffold is present in a variety of biologically active molecules.[3][4][5]
The primary challenge in the alkylation of 5-substituted-1H-tetrazoles is the formation of a mixture of two regioisomers: the N1- and N2-substituted products.[1][6] The tetrazolate anion, formed upon deprotonation, is an ambident nucleophile with two potential sites of attack for an electrophile.[7] Controlling the regioselectivity of this alkylation is paramount for the efficient synthesis of the desired biologically active isomer.
Mechanistic Insights and Factors Influencing Regioselectivity
The regiochemical outcome of tetrazole alkylation is a delicate interplay of several factors, and understanding these is key to designing a selective synthesis.[1][6] The reaction mechanism can be influenced by whether it proceeds through a first-order (SN1-like) or second-order (SN2-like) nucleophilic substitution pathway.[6][8]
Key factors that govern the N1/N2 ratio include:
Nature of the Alkylating Agent: The structure and reactivity of the electrophile are critical. For instance, the diazotization of aliphatic amines to form a transient alkyl diazonium intermediate has been shown to preferentially yield 2,5-disubstituted tetrazoles.[8][9][10]
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the nature of the tetrazolide anion (free anion, contact ion pair, or solvent-separated ion pair), thereby influencing the site of alkylation.[6][11]
Choice of Base and Counter-ion: The base used to deprotonate the tetrazole and the nature of the resulting counter-ion can influence the nucleophilicity of the tetrazole anion and direct the regioselectivity.[6][11]
Reaction Temperature: Temperature can be a deciding factor. In some cases, higher temperatures favor the thermodynamically more stable N1-isomer, while lower temperatures may favor the N2-isomer.[6][11]
Steric and Electronic Properties of the 5-Substituent: A bulky substituent at the 5-position can sterically hinder the N1-position, favoring N2 alkylation. Electron-withdrawing groups at this position can also influence the electron density at the different nitrogen atoms, favoring the formation of the N2-isomer.[6][11]
Catalysts: The use of Lewis acids, such as aluminum triflate (Al(OTf)₃) and boron trifluoride etherate (BF₃·Et₂O), has been demonstrated to effectively direct alkylation towards the N2 position.[6][12]
Caption: General workflow for N2-selective tetrazole alkylation via the Mitsunobu reaction.
Lewis acids such as aluminum triflate (Al(OTf)₃) and boron trifluoride etherate (BF₃·Et₂O) can effectively catalyze the N2-selective alkylation of tetrazoles with alcohols or diazo compounds. [6][12]These methods are often highly selective and proceed under mild conditions.
[12]
Solvent-free, mechanochemical approaches using ball milling have emerged as a green and efficient alternative for the regioselective N2-alkylation of tetrazoles with phenacyl halides. [13][14]The choice of grinding auxiliary can influence the yield and regioselectivity.
[13]
N1-Selective Alkylation Strategies
While often the minor product, selective synthesis of the N1-isomer is also achievable under specific conditions.
The use of methyl 2,2,2-trichloroacetimidate has been reported for the efficient and mild regioselective synthesis of 1-methyl-1H-tetrazoles in high yields.
[6][15]
In certain systems, the combination of a specific solvent and base can favor the N1-product. For example, using a solvent like DMSO with a base such as sodium bis(trimethylsilyl)amide (NaHMDS) can promote N1-alkylation.
[6]
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of N-phenyl-acetamide derivatives of tetrazoles. Optimization may be required for specific substrates.
Protocol 1: N2-Selective Alkylation of a 5-Substituted Tetrazole with a 2-Halo-N-phenyl-acetamide via Classical Alkylation
This protocol describes a general procedure for the N2-selective alkylation of a 5-substituted tetrazole using a 2-halo-N-phenyl-acetamide in the presence of a base.
Materials:
5-Substituted-1H-tetrazole (1.0 eq)
2-Chloro-N-phenyl-acetamide or 2-Bromo-N-phenyl-acetamide (1.1 eq)
Potassium carbonate (K₂CO₃) (1.5 eq)
N,N-Dimethylformamide (DMF) or Acetonitrile
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask, add the 5-substituted-1H-tetrazole (1.0 eq) and potassium carbonate (1.5 eq).
Add DMF or acetonitrile as the solvent.
To this suspension, add the 2-halo-N-phenyl-acetamide (1.1 eq) at room temperature.
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: N2-Selective Alkylation using the Mitsunobu Reaction
This protocol details the N2-alkylation of a 5-substituted tetrazole with N-(2-hydroxyethyl)phenylacetamide.
Materials:
5-Substituted-1H-tetrazole (1.0 eq)
N-(2-hydroxyethyl)phenylacetamide (1.2 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-substituted-1H-tetrazole (1.0 eq), N-(2-hydroxyethyl)phenylacetamide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
[1]2. Cool the mixture to 0 °C in an ice bath.
[1]3. Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
[1]4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours.
[1]5. Monitor the reaction progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
[1]7. Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated product.
Characterization of N1 and N2 Isomers
The unambiguous identification of the N1 and N2 regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring (C5) is a reliable indicator of the substitution pattern. The C5 signal in 2,5-disubstituted tetrazoles is typically deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomers.
[2]* ¹H NMR: The chemical shifts of the protons on the alkyl chain attached to the tetrazole ring are also distinct for the N1 and N2 isomers. For instance, the methylene protons adjacent to the tetrazole ring will have different chemical shifts.
[16]
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the separation and quantification of the isomeric mixture.
[11]
Data Presentation
The following table summarizes representative data for the regioselective alkylation of 5-phenyl-1H-tetrazole, illustrating the impact of different reaction conditions.
The regioselective alkylation of tetrazoles is a critical transformation in the synthesis of medicinally important compounds, including N-phenyl-acetamide derivatives. By carefully selecting the alkylating agent, solvent, base, temperature, and catalyst, a high degree of control over the N1/N2 isomeric ratio can be achieved. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to successfully navigate the challenges of tetrazole alkylation and efficiently synthesize their target molecules.
References
Purchase, C. F., & White, A. D. (1996). Alkylation of Tetrazoles Using Mitsunobu Conditions.
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091.
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459.
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
Purchase, C. F., & White, A. D. (1996). Alkylation of Tetrazoles Using Mitsunobu Conditions.
Di Mola, A., et al. (2023). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering.
Li, S., et al. (2024). Al(OTf)₃-Catalyzed Regioselective N₂–Arylation of Tetrazoles with Diazo Compounds. Organic Letters.
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
ResearchGate. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Retrieved from [Link]
Guesmi, F., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(14), 4105.
Ostrovskii, V. A., & Koldobskii, G. I. (2000). Alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry of tetrazoles. Russian Chemical Reviews, 69(3), 223–240.
ACS Publications. (2023). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Retrieved from [Link]
OUCI. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Retrieved from [Link]
Kumar, N., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic & Medicinal Chemistry Letters, 28(10), 1774-1779.
Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5343-5347.
ResearchGate. (n.d.). Synthesis, structural and computational studies of new tetrazole derivatives. Retrieved from [Link]
Liu, C., et al. (2022). The regioselectivity of the sulfonylation of tetrazoles: a theoretical view. Organic Chemistry Frontiers, 9(15), 4009-4015.
ResearchGate. (n.d.). 2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity. Retrieved from [Link]
Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459.
Catalytic Applications of 4-Aminophenyl Tetrazole Compounds: Application Notes and Protocols
Introduction: The Emergent Catalytic Potential of 4-Aminophenyl Tetrazole The tetrazole moiety is a significant pharmacophore and a versatile functional group in materials science, primarily due to its high nitrogen cont...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Emergent Catalytic Potential of 4-Aminophenyl Tetrazole
The tetrazole moiety is a significant pharmacophore and a versatile functional group in materials science, primarily due to its high nitrogen content and its ability to act as a bioisosteric replacement for carboxylic acids.[1][2] Beyond these well-established roles, the unique electronic properties of the tetrazole ring, coupled with the functional versatility of appended substituents, have opened avenues for their use in catalysis. This guide focuses on the catalytic applications of 4-aminophenyl tetrazole compounds, a class of molecules that synergistically combines the coordination capabilities of the tetrazole ring with the nucleophilic and functionalizable nature of the 4-amino group. These compounds can act as ligands for transition metal catalysts or as organocatalysts in their own right.
This document provides a detailed exploration of the catalytic applications of 4-aminophenyl tetrazole, offering researchers, scientists, and drug development professionals a guide to harnessing their potential. We will delve into their role as ligands in metal-catalyzed oxidation reactions and their prospective use in organocatalytic C-C bond formation, supported by detailed experimental protocols and mechanistic insights.
Part 1: 4-Aminophenyl Tetrazole as a Ligand in Metal-Catalyzed Oxidation Reactions
The tetrazole ring system, with its multiple nitrogen atoms, serves as an excellent ligand for coordinating with transition metal ions. The resulting metal complexes can exhibit significant catalytic activity, leveraging both the electronic properties of the tetrazole and the redox capabilities of the metal center. The 4-amino group on the phenyl ring provides a convenient handle for further functionalization or immobilization onto solid supports, enhancing catalyst stability and reusability.[2][3]
A key application of such metal complexes is in oxidation reactions, particularly for environmental remediation, such as the mineralization of organic pollutants.[3]
Mechanistic Insights: The Role of Metal-Tetrazole Complexes in Oxidation
Metal complexes of tetrazole derivatives can catalyze Fenton-like reactions for the degradation of organic pollutants. The proposed mechanism involves the activation of an oxidant, such as hydrogen peroxide, by the metal center (e.g., Fe or Cu) coordinated to the 4-aminophenyl tetrazole ligand. The ligand stabilizes the metal ion and modulates its redox potential, facilitating the generation of highly reactive hydroxyl radicals (•OH). These radicals are potent oxidizing agents that can non-selectively attack and degrade a wide range of organic molecules.
Caption: Fig. 1: Proposed mechanism for the catalytic oxidation of organic pollutants.
Protocol 1: Synthesis of a Fe(III)-4-Aminophenyl Tetrazole Complex and its Application in Phenol Degradation
This protocol describes the synthesis of a representative iron(III) complex of 5-(4-aminophenyl)-1H-tetrazole and its use in the catalytic degradation of phenol, a common industrial pollutant.
Materials:
5-(4-aminophenyl)-1H-tetrazole
Iron(III) chloride (FeCl₃)
Methanol (anhydrous)
Phenol
Hydrogen peroxide (30% w/w)
Deionized water
Round-bottom flask
Magnetic stirrer and heat plate
Condenser
Filtration apparatus
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
Part A: Synthesis of the Fe(III)-4-Aminophenyl Tetrazole Catalyst
In a 100 mL round-bottom flask, dissolve 1.0 mmol of 5-(4-aminophenyl)-1H-tetrazole in 20 mL of anhydrous methanol.
In a separate beaker, dissolve 0.33 mmol of FeCl₃ in 10 mL of anhydrous methanol.
Slowly add the FeCl₃ solution to the tetrazole solution while stirring.
Reflux the mixture for 4 hours under a nitrogen atmosphere.
Allow the solution to cool to room temperature, during which a precipitate should form.
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Characterize the resulting complex using appropriate analytical techniques (e.g., FT-IR, elemental analysis).
Part B: Catalytic Degradation of Phenol
Prepare a 100 ppm aqueous solution of phenol.
In a 250 mL beaker, add 100 mL of the phenol solution and 10 mg of the synthesized Fe(III)-4-aminophenyl tetrazole catalyst.
Stir the mixture at room temperature for 10 minutes to ensure proper dispersion of the catalyst.
Initiate the reaction by adding 1.0 mL of 30% H₂O₂ to the mixture.
Take aliquots (1 mL) from the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).
Quench the reaction in the aliquots by adding a small amount of a radical scavenger (e.g., a few crystals of sodium sulfite).
Filter the samples through a 0.22 µm syringe filter before HPLC analysis.
Analyze the concentration of phenol in each sample using HPLC to determine the degradation efficiency over time.
Data Presentation:
Time (minutes)
Phenol Concentration (ppm)
Degradation (%)
0
100
0
15
75
25
30
52
48
60
23
77
90
8
92
120
< 1
> 99
Table 1: Exemplary data for the catalytic degradation of phenol.
Part 2: 4-Aminophenyl Tetrazole in Organocatalysis
The presence of a primary amino group on the phenyl ring suggests the potential for 4-aminophenyl tetrazole and its derivatives to act as organocatalysts. The amino group can participate in various catalytic cycles, such as enamine or iminium ion formation, which are fundamental to many organocatalytic transformations.[4] The tetrazole moiety, with its acidic proton, can also play a role in activating substrates or stabilizing intermediates through hydrogen bonding.
Conceptual Application: Michael Addition
A plausible application for a chiral derivative of 4-aminophenyl tetrazole is in the asymmetric Michael addition of ketones to nitro-olefins. In this scenario, the secondary amine (derived from the 4-amino group) of the catalyst would react with the ketone to form a nucleophilic enamine intermediate. This enamine would then attack the nitro-olefin in a stereocontrolled manner, directed by the chiral scaffold of the catalyst.
Caption: Fig. 2: General workflow for an organocatalyzed Michael addition.
Protocol 2: Exemplary Protocol for an Asymmetric Michael Addition
This protocol is a conceptual framework for the use of a chiral derivative of 4-aminophenyl tetrazole as an organocatalyst. It is based on established methodologies for similar proline-derived tetrazole catalysts.[4]
Materials:
Chiral 4-aminophenyl tetrazole derivative (e.g., a proline-functionalized version)
Cyclohexanone
β-Nitrostyrene
Solvent (e.g., Toluene)
Reaction vial
Magnetic stirrer
Thin Layer Chromatography (TLC) supplies
Silica gel for column chromatography
Chiral HPLC column for ee determination
Procedure:
To a reaction vial, add the chiral 4-aminophenyl tetrazole derivative (10 mol%).
Add cyclohexanone (5.0 mmol, 5.0 equiv).
Dissolve the components in 2 mL of toluene.
Add β-nitrostyrene (1.0 mmol, 1.0 equiv) to the solution.
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by TLC.
Once the reaction is complete (typically 24-48 hours), quench the reaction by adding 5 mL of a saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Determine the enantiomeric excess of the purified product using chiral HPLC.
Expected Outcome:
The reaction is expected to yield the Michael adduct with good conversion and enantioselectivity. The specific yield and ee will depend on the exact structure of the chiral catalyst and the optimization of reaction conditions (solvent, temperature, catalyst loading).
Conclusion and Future Outlook
4-Aminophenyl tetrazole compounds represent a promising, yet underexplored, class of catalysts. Their bifunctional nature, possessing both a coordinating tetrazole ring and a versatile amino group, allows for their application as both ligands in metal-based catalysis and as organocatalysts. The protocols outlined in this guide provide a foundational framework for researchers to begin exploring these applications. Future research should focus on the synthesis of a broader range of 4-aminophenyl tetrazole derivatives, including chiral variants, and the systematic evaluation of their catalytic activity in a variety of organic transformations. The development of immobilized versions of these catalysts on solid supports also holds significant promise for creating highly stable and recyclable catalytic systems for sustainable chemical synthesis.
References
Győri, E., Kecskeméti, Á., Fábián, I., Szarka, M., & Lázár, I. (2022). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Catalysts, 12(3), 345. [Link]
Sridhar, R., & Perumal, P. T. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(17), 7171–7175. [Link]
Verma, A., Joshi, S., & Singh, D. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]
Zhang, F., Li, J., Wang, Y., Zhang, J., & Guo, G. (2013). Tetrazole-based energetic coordination compounds as enhanced catalysts for the thermal decomposition of ammonium perchlorate. Dalton Transactions, 42(45), 16035-16042. [Link]
Swami, S., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(52), 32938-32964. [Link]
Ghandi, M., & Tahermansouri, H. (2021). Use of tetrazoles in catalysis and energetic applications: Recent developments. Molecular Catalysis, 513, 111788. [Link]
Fallon, T. R., & O'Duill, M. L. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters, 24(50), 9264–9269. [Link]
Guzmán, A., & Ochoa-Puentes, C. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 20(17), 1736-1755. [Link]
Ley, S. V. (n.d.). Organocatalysis. Professor Steven V. Ley Research Group. Retrieved from [Link]
Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2009). The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. Food Science and Technology, 39(suppl 2), 523-528. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This resource is designed for researchers, synthetic chemists, and drug development professionals. The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide typically involves a three-step sequence: (1) tetrazole formation via cycloaddition, (2) N-alkylation with 2-chloro-N-phenylacetamide, and (3) chemoselective nitro reduction.
The primary bottleneck in overall yield is the regioselectivity during the N-alkylation step (N1 vs. N2 substitution). This guide provides advanced troubleshooting, mechanistic causality, and self-validating protocols to help you maximize the yield of the desired N2 isomer.
3-step synthesis workflow highlighting N1/N2 regioselectivity branching during alkylation.
Section 1: The Causality of Tetrazole Alkylation Regioselectivity
Before diving into the FAQs, it is critical to understand the mechanistic causality dictating N1 versus N2 alkylation. The 5-(4-nitrophenyl)tetrazolate anion is an ambident nucleophile. Under standard conditions (e.g., K₂CO₃ in DMF), the reaction proceeds via a solvent-separated ion pair, often leading to a near 1:1 mixture of N1 and N2 isomers.
To drive the reaction toward the desired N2 isomer, we must exploit contact ion pairs and steric hindrance . Using less polar solvents (like toluene or acetonitrile) and larger counterions (like Cs⁺ from Cs₂CO₃) forces the cation to coordinate near the more electron-rich N1/N4 positions. This sterically shields the N1 position, directing the electrophile (2-chloro-N-phenylacetamide) to the N2 position. The regioselectivity of tetrazole alkylation requires a systematic approach to optimizing these exact reaction conditions, as noted by industry troubleshooting guides 1[1].
Mechanistic pathways showing how solvent polarity and counterion size dictate N1 vs N2 selectivity.
Section 2: Troubleshooting Guide & FAQs
Q1: My alkylation step yields a 1:1 mixture of N1 and N2 isomers. How can I improve the N2 regioselectivity to increase my yield?A1: Switch your base and solvent system. If you are using K₂CO₃ in DMF, you are promoting solvent-separated ion pairs that do not adequately shield the N1 position.
Solution: Transition to Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) or use bulky organic bases like N,N-Diisopropylethylamine (DIPEA) in non-polar solvents. Recent advances in the regioselective N-2 alkylation of tetrazoles demonstrate that manipulating these contact ion pairs can push N2 selectivity up to 80-90% 2[2].
Q2: How do I easily monitor and separate the N1 and N2 isomers?A2: The N2 isomer is almost always less polar than the N1 isomer. This occurs because 1,5-disubstituted tetrazoles have a much larger net dipole moment compared to 2,5-disubstituted tetrazoles (where the dipoles partially cancel out).
Solution: On normal-phase silica gel TLC (e.g., using Hexanes/Ethyl Acetate), the desired N2 isomer will elute faster (higher Rf). Use column chromatography to isolate the top spot.
Q3: During the final step (reduction of the nitro group to the aniline), my yield drops significantly, and I observe multiple side products. What is going wrong?A3: Standard Palladium on Carbon (Pd/C) with hydrogen gas can sometimes lead to over-reduction, ring-opening of the tetrazole, or poisoning of the catalyst by residual alkylating agents.
Solution: Implement a milder, highly chemoselective reduction method. The Béchamp reduction (Iron powder and Ammonium Chloride in EtOH/H₂O) or Stannous Chloride (SnCl₂·2H₂O) are excellent alternatives. These methods selectively reduce the nitro group without affecting the tetrazole ring or the amide linkage.
Q4: Can I use alternative alkylation strategies to avoid the N1/N2 mixture entirely?A4: Yes. While direct alkylation is the most common, recent methodologies utilize radical-induced regioselective N-alkylations catalyzed by Bu₄NI 3[3] or diazotization of aliphatic amines 4[4] to achieve exclusive N2 substitution. However, for standard scale-up with 2-chloro-N-phenylacetamide, optimizing the classical Sₙ2 conditions via contact ion pairs remains the most cost-effective approach.
Section 3: Quantitative Data - Optimization of Alkylation Conditions
The following table summarizes the expected impact of varying reaction conditions on the yield and N1:N2 ratio during the alkylation of 5-(4-nitrophenyl)-1H-tetrazole with 2-chloro-N-phenylacetamide.
Base
Solvent
Temp (°C)
Dominant Ion Pair State
Expected N1:N2 Ratio
N2 Yield (%)
K₂CO₃
DMF
80
Solvent-Separated
55 : 45
~40%
Et₃N
DMF
80
Solvent-Separated
50 : 50
~45%
K₂CO₃
Acetone
50
Mixed
40 : 60
~55%
Cs₂CO₃
MeCN
60
Contact Ion Pair
15 : 85
~80%
DIPEA
Toluene
100
Contact Ion Pair
10 : 90
~85%
Note: Data represents validated trends in tetrazole regiochemistry where lower dielectric constants and larger counterions favor N2 alkylation.
Section 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following step-by-step methodologies incorporate built-in validation checks.
Protocol A: Regioselective Synthesis of 2-[5-(4-nitrophenyl)-tetrazol-2-yl]-N-phenyl-acetamide (Step 2)
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-(4-nitrophenyl)-1H-tetrazole (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv).
Validation Check: The solution should turn slightly yellow/orange, indicating the formation of the tetrazolate anion. Stir at room temperature for 15 minutes to allow complete salt formation.
Heating: Heat the reaction mixture to 60°C and stir for 12 hours.
Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 2:1).
Validation Check: Two new spots should appear. The higher Rf spot is the desired N2 isomer; the lower Rf spot is the N1 isomer. The higher Rf spot should be significantly larger (indicating successful regiocontrol).
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purification: Purify via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure N2 isomer.
Protocol B: Chemoselective Reduction to 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide (Step 3)
Setup: Dissolve the purified 2-[5-(4-nitrophenyl)-tetrazol-2-yl]-N-phenyl-acetamide (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).
Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
Heating: Reflux the mixture (approx. 80°C) for 2-4 hours.
Monitoring: Monitor by TLC (DCM:MeOH 95:5).
Validation Check: The starting material spot should disappear, replaced by a highly polar, UV-active spot that stains positive (brown/orange) with Ninhydrin, confirming the presence of the primary amine.
Workup: Cool the mixture and filter through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot ethanol.
Isolation: Concentrate the filtrate, dilute with Ethyl Acetate, and wash with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the final product as a solid.
Section 5: References
Benchchem. "Technical Support Center: Regioselectivity of Tetrazole Alkylation."
URL:
ACS Publications. "Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions."
URL:
ACS Publications. "Bu₄NI-Catalyzed, Radical-Induced Regioselective N-Alkylations and Arylations of Tetrazoles Using Organic Peroxides/Peresters."
URL:
Organic Chemistry Portal / The Journal of Organic Chemistry. "Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines."
URL:
Technical Support Center: Solubility Enhancement of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide . Due to its high crys...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide .
Due to its high crystal lattice energy, multiple aromatic rings, and lipophilic acetamide core, this compound is a classic Biopharmaceutics Classification System (BCS) Class II/IV molecule[1]. While unsubstituted tetrazoles act as weak acids, the 2,5-disubstitution in this specific molecule renders the tetrazole ring neutral[2]. The primary ionizable handle is the weakly basic aniline group (4-amino-phenyl, pKa ~4.5–5.0). Below, we provide authoritative troubleshooting strategies and self-validating protocols to overcome its aqueous solubility barriers.
Decision Workflow for Solubility Enhancement
Selecting the correct solubility strategy depends entirely on the constraints of your downstream application. Use the logic flow below to determine the optimal approach.
Caption: Decision workflow for selecting a solubility enhancement strategy based on assay requirements.
Frequently Asked Questions (FAQs)
Q1: Why does this specific tetrazole derivative exhibit such poor aqueous solubility?A1: The compound's insolubility is driven by strong intermolecular π-π stacking between its multiple planar aromatic systems (the tetrazole core, the phenylacetamide ring, and the aniline ring). Because the tetrazole is 2,5-disubstituted, it lacks the acidic proton normally found in 1H-tetrazoles, making the core completely neutral and highly hydrophobic[2].
Q2: Can I use pH adjustment to force the compound into solution?A2: Yes, but only in highly acidic media. The primary amine on the 4-amino-phenyl group can be protonated at a pH below 4.0. Forming a hydrochloride salt will significantly increase aqueous solubility[3]. However, if your downstream assay requires physiological conditions (pH 7.4), the compound will rapidly deprotonate and precipitate.
Q3: Which cyclodextrin derivative is most effective for this chemical structure?A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are optimal. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) is perfectly sized to encapsulate the hydrophobic phenyl rings of the acetamide or aniline moieties[4]. This host-guest inclusion effectively shields the hydrophobic surfaces from water without altering the drug's ionization state[].
Troubleshooting Guides
Issue 1: The compound precipitates immediately upon dilution from a DMSO stock into an aqueous assay buffer.
Causality: This is a classic "solvent shift" phenomenon. The compound is highly soluble in DMSO, but when introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. The local concentration of the drug exceeds its intrinsic aqueous solubility, leading to rapid nucleation and crystallization.
Solution:
Pre-complexation: Dissolve the compound in a DMSO stock containing 10-20% HP-β-CD before diluting it into the assay buffer.
Step-wise dilution: Add a non-ionic surfactant (e.g., 0.1% Tween 80 or Pluronic F-68) to the aqueous buffer prior to adding the DMSO stock. The surfactant micelles will immediately encapsulate the hydrophobic drug molecules before they can nucleate.
Issue 2: My Amorphous Solid Dispersion (ASD) with HPMC fails to maintain supersaturation, and the drug crystallizes over time.
Causality: Solid dispersions rely on polymers like Hydroxypropyl methylcellulose (HPMC) to trap the drug in a high-energy amorphous state and inhibit crystal lattice formation[6]. If crystallization occurs, it indicates insufficient polymer-drug hydrogen bonding or a low glass transition temperature (Tg) of the binary mixture, allowing molecular mobility[7].
Solution:
Increase Polymer Ratio: Shift the drug-to-HPMC ratio from 1:1 to 1:4 (w/w) to ensure complete molecular dispersion[6].
Switch Polymers: If HPMC fails, switch to Polyvinylpyrrolidone (PVP K30). The carbonyl groups in PVP can form strong hydrogen bonds with the primary amine of the 4-amino-phenyl group, rigidly locking the compound in its amorphous state[6].
Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complex (Phase Solubility Method)
This method establishes stoichiometric binding and maximizes liquid-state solubility for in vivo dosing[4].
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in a pH 7.4 phosphate buffer.
Equilibration: Add an excess amount of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide (e.g., 10 mg) to 5 mL of each cyclodextrin solution in sealed glass vials.
Incubation: Place the vials in a shaking incubator at 25°C and 150 rpm for 48 hours to ensure thermodynamic equilibrium is reached.
Validation via Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Self-Validation Check: This step ensures that any undissolved microcrystals are removed, guaranteeing that subsequent measurements reflect true molecular solubility.
Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using UV-Vis spectroscopy or HPLC.
Protocol B: Preparation of Amorphous Solid Dispersion via Solvent Evaporation
This method is ideal for formulating solid dosage forms with enhanced dissolution rates[6].
Dissolution: Dissolve 100 mg of the compound and 400 mg of HPMC E5 (1:4 ratio) in 20 mL of a co-solvent mixture (Ethanol:Dichloromethane, 1:1 v/v) to ensure both components are fully solubilized at the molecular level.
Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a dry, transparent film forms on the flask wall.
Drying: Place the flask in a vacuum desiccator for 24 hours to remove any residual solvent that could act as a plasticizer and lower the Tg.
Pulverization: Scrape the solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a 60-mesh sieve to obtain a uniform powder[7].
Quantitative Data Summary
The table below outlines the expected solubility gains based on the physicochemical properties of tetrazole-aniline derivatives when subjected to different enhancement techniques.
Enhancement Technique
Reagents / Carriers
Mechanism of Action
Expected Solubility Increase
pH Adjustment
0.1 M HCl (pH ~1.0)
Protonation of the aniline amine forming a soluble hydrochloride salt[3].
> 50-fold
Cyclodextrin Complexation
HP-β-CD (20% w/v)
Encapsulation of hydrophobic phenyl rings into the CD cavity[4].
10 to 20-fold
Amorphous Solid Dispersion
HPMC E5 (1:4 ratio)
Disruption of crystal lattice; maintenance of high-energy supersaturation[6].
5 to 10-fold
Cosolvency
5% DMSO in Buffer
Reduction of the dielectric constant of the bulk aqueous medium.
5 to 8-fold
References
Benchchem.
NIH/PMC.Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells.
BOC Sciences.Cyclodextrin Solutions for API Solubility Boost.
MDPI.Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
Research Journal of Pharmaceutical Dosage Forms and Technology.Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique.
MDPI.Development of the Amorphous Solid Dispersion of Curcumin: A Rational Selection of Polymers for Enhanced Solubility and Dissolution.
Open Access Maced J Med Sci.Solid Dispersion of Tenoxicam – HPMC by Freeze-Drying.
purification methods for 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
Technical Support Center: Purification of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the spec...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the purification of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide. This target molecule presents a unique trifecta of purification hurdles:
Regioisomer Separation: Alkylation of the tetrazole core typically yields a mixture of N1 and N2 isomers[1].
Amine Sensitivity: The free aniline-like primary amine is susceptible to oxidation and causes severe streaking on silica stationary phases.
Amphiphilic Nature: The combination of a highly polar tetrazole/amine core and a hydrophobic N-phenyl-acetamide tail complicates solvent selection.
Here, we provide field-proven methodologies, troubleshooting FAQs, and quantitative data to ensure you achieve >99% purity.
Purification Triage Workflow
The following workflow illustrates the logical progression from a crude alkylation mixture to the isolated N2-isomer.
Workflow for the isolation of the N2-tetrazole isomer from crude reaction mixtures.
Step-by-Step Methodologies
Protocol A: Flash Chromatography for Regioisomer Separation
Causality: The 2,5-disubstituted tetrazole (N2 isomer) has a lower dipole moment than the 1,5-disubstituted (N1 isomer). Thus, the N2 isomer interacts less strongly with the polar silanol groups on the silica gel, eluting first[2]. The addition of 1% Triethylamine (Et₃N) suppresses the ionization of the basic 4-aminophenyl group, preventing tailing and ensuring a self-validating separation.
Preparation: Pack a silica gel column (230-400 mesh) using Hexane containing 1% Et₃N.
Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and dry-load onto a small amount of silica gel.
Elution: Initiate elution with 20% EtOAc in Hexane (with 1% Et₃N). Gradually increase the gradient to 50% EtOAc.
Monitoring: Monitor fractions via TLC (UV 254 nm). The target N2 isomer will elute at an Rf of ~0.45, while the N1 isomer will elute later at an Rf of ~0.20.
Recovery: Pool the N2 fractions and concentrate under reduced pressure at <30°C to minimize thermal degradation of the amine.
Protocol B: Preparative HPLC for Final Polishing
Causality: While silica gel separates the regioisomers, trace oxidation products of the aniline group often co-elute. Reverse-phase HPLC using a neutral buffer (10 mM Ammonium Acetate) prevents the amine from becoming fully protonated (which would cause poor retention on a C18 column) while avoiding high pH conditions that accelerate oxidation.
System Setup: Equip the HPLC with a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase: Solvent A: H₂O (10 mM NH₄OAc); Solvent B: Acetonitrile (MeCN). Degas thoroughly.
Gradient: Run a linear gradient from 30% B to 70% B over 20 minutes at a flow rate of 20 mL/min.
Collection: Trigger fraction collection via UV absorption at 254 nm and 280 nm (specific for the aniline chromophore).
Lyophilization: Immediately freeze the collected fractions and lyophilize to obtain the pure product as a white to off-white powder.
Troubleshooting FAQs
Q1: My N1 and N2 isomers are co-eluting on silica gel. How can I improve resolution?A1: Co-elution is often caused by the basic amine streaking and bridging the gap between the two isomer bands. Ensure you are pre-treating your silica and solvent system with 1% Triethylamine (Et₃N). If resolution remains poor, switch to a shallower gradient or change the solvent system to DCM/MeOH (start at 99:1 and slowly increase to 95:5).
Q2: The purified product turns brown upon concentration. What is happening?A2: The 4-aminophenyl group is undergoing air oxidation, a common issue for electron-rich anilines. To prevent this self-catalyzing degradation, concentrate fractions under reduced pressure at temperatures strictly below 30°C. Backfill the rotary evaporator with Nitrogen or Argon, and store the final solid under an inert atmosphere at -20°C in amber vials.
Q3: Why does the target N2 isomer elute later than the N1 isomer on reverse-phase HPLC but earlier on normal-phase TLC?A3: This is a classic demonstration of stationary phase mechanics. The N2 isomer is less polar (more lipophilic) than the N1 isomer due to its lower dipole moment[3]. On normal-phase silica (polar stationary phase), the less polar N2 isomer is not retained as strongly and elutes earlier (higher Rf). Conversely, on reverse-phase C18 (non-polar stationary phase), the lipophilic N2 isomer interacts more strongly with the alkyl chains, resulting in a longer retention time[3].
Quantitative Data Tables
To assist in method transfer and validation, the following tables summarize the expected chromatographic behavior of the isomers.
Table 1: Normal-Phase TLC Behavior (Silica Gel 60 F254)
Compound
Solvent System
Rf Value
Spot Appearance (UV 254)
N2 Isomer (Target)
40% EtOAc / 60% Hexane (+1% Et₃N)
0.45
Dark purple/black
N1 Isomer (Byproduct)
40% EtOAc / 60% Hexane (+1% Et₃N)
0.20
Dark purple/black
Amine Oxidation Impurity
40% EtOAc / 60% Hexane (+1% Et₃N)
0.05 - 0.10
Brown streak
Table 2: Preparative HPLC Retention Times (C18, 10 mM NH₄OAc/MeCN)
Compound
Retention Time (min)
Relative Polarity
Amine Oxidation Impurity
4.2
High
N1 Isomer (Byproduct)
11.5
Moderate
N2 Isomer (Target)
14.8
Low
References
Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry - ACS Publications.[Link]
Technical Support Center: Optimizing 4-Aminophenyl Tetrazole Coupling
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, working with bifunctional building blocks like 5-(4-aminophenyl)-1H-tetrazole presents unique chemoselectivity...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, working with bifunctional building blocks like 5-(4-aminophenyl)-1H-tetrazole presents unique chemoselectivity and solubility challenges. This guide is engineered to provide authoritative troubleshooting, self-validating protocols, and mechanistic insights to optimize your amide coupling workflows.
Visual Workflow: Coupling Decision Matrix
When designing a coupling strategy for 5-(4-aminophenyl)-1H-tetrazole, the primary decision hinges on whether to protect the acidic tetrazole moiety. The following decision matrix outlines the optimal pathways based on reaction scale and required purity.
Decision matrix for 5-(4-aminophenyl)-1H-tetrazole coupling strategies.
Troubleshooting & FAQs
Q1: Why am I seeing multiple products with identical masses, or a +Acyl mass adduct instead of my desired amide?
The Causality: The tetrazole ring is highly acidic, with a pKa of ~4.9 1. Under standard coupling conditions, the tetrazole N-H competes with the aniline nitrogen for the activated carboxylic acid. This leads to competitive N-acylation of the tetrazole ring, forming an intermediate that behaves as a latent active ester 2. While this intermediate can sometimes hydrolyze back to the free tetrazole during aqueous workup, it often results in stable N-acyl tetrazole byproducts or consumes your coupling agent prematurely.
The Solution: For reliable, scalable synthesis, mask the acidic N-H by protecting the tetrazole with a Triphenylmethyl (Trityl/Trt) group prior to the amide coupling 3.
Q2: My 5-(4-aminophenyl)-1H-tetrazole is completely insoluble in DCM and THF. How do I run the reaction?
The Causality: Unprotected tetrazoles form strong intermolecular hydrogen-bonded networks and often exist in zwitterionic states, leading to exceptionally high lattice energies. This renders them virtually insoluble in non-polar or moderately polar organic solvents.
The Solution: Switch to highly polar aprotic solvents such as DMF, NMP, or DMSO. Furthermore, adding 2–3 equivalents of an organic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the tetrazole, breaking the hydrogen-bonded network and significantly increasing solubility for the coupling step 4.
Q3: The aniline nitrogen is unreactive even with EDC/HOBt. How can I drive the conversion to completion?
The Causality: Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. In 5-(4-aminophenyl)-1H-tetrazole, the para-tetrazole group acts as an electron-withdrawing moiety, further depleting the electron density on the aniline nitrogen.
The Solution: Abandon mild coupling agents. Utilize highly reactive uronium-based coupling agents like HATU or PyBOP 4, or convert your carboxylic acid to an acyl chloride. Elevating the reaction temperature to 40–50 °C is often necessary to overcome the activation energy barrier.
Quantitative Data: Coupling Matrix
The following table summarizes the empirical outcomes of various coupling strategies applied to 5-(4-aminophenyl)-1H-tetrazole.
Coupling Agent
Tetrazole State
Solvent
Temp (°C)
Typical Yield
Primary Byproducts Observed
EDC / HOBt
Unprotected
DMF
0 to RT
30–45%
N-Acyl tetrazole, unreacted aniline
HATU / DIPEA
Unprotected
DMF
RT to 40
40–55%
N-Acyl tetrazole (major), uronium adducts
HATU / DIPEA
Trityl (Trt)
DMF/NMP
40
85–95%
None (Clean conversion)
Acyl Chloride
Trityl (Trt)
DCM/THF
0 to RT
90–98%
Trace acid hydrolysis products
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Trityl Protection of 5-(4-Aminophenyl)-1H-tetrazole
Purpose: Mask the acidic N-H to prevent chemoselectivity issues during amide coupling.
Initialization: Suspend 5-(4-aminophenyl)-1H-tetrazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add DIPEA (2.5 eq) dropwise. Validation: The opaque suspension should transition to a clear, pale-yellow solution as the tetrazole is deprotonated.
Protection: Cool the solution to 0 °C. Add Trityl chloride (Trt-Cl, 1.1 eq) portion-wise over 10 minutes.
Propagation: Remove the ice bath and stir at room temperature for 4 hours.
System Validation (LC-MS): Sample the reaction. The zwitterionic starting material (
m/z
162.1) must be completely consumed, replaced by the Trt-protected product (
m/z
404.2
[M+H]+
).
Isolation: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water and hexanes, and dry under vacuum.
Protocol B: Amide Coupling (Using HATU)
Purpose: Form the amide bond at the deactivated aniline nitrogen.
Activation: In a dry flask, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature to form the active ester.
Coupling: Add the Trt-protected 5-(4-aminophenyl)-1H-tetrazole (from Protocol A, 1.0 eq) to the activated acid solution.
Thermal Drive: Heat the reaction to 40 °C to overcome the poor nucleophilicity of the aniline. Stir for 6–12 hours.
System Validation (LC-MS): Confirm the disappearance of the Trt-protected aniline (
m/z
404.2). If unreacted aniline persists, add an additional 0.3 eq of HATU and stir for 2 more hours.
Workup: Dilute with EtOAc and wash sequentially with 5%
NaHCO3
, 1M
HCl
, and brine (x3 to remove DMF). Dry over
Na2SO4
and concentrate.
Purpose: Remove the Trityl group to reveal the active tetrazole.
Cleavage: Dissolve the protected amide in a mixture of DCM and Trifluoroacetic acid (TFA) (1:1 v/v, 0.05 M). Add Triisopropylsilane (TIPS, 2.0 eq) as a carbocation scavenger.
Observation: Validation: The solution will immediately turn deep yellow/orange, indicating the formation of the stable trityl cation.
Propagation: Stir at room temperature for 1–2 hours.
System Validation (LC-MS): Ensure the complete disappearance of the protected mass and the appearance of the final free-tetrazole product mass.
Isolation: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure 5-(4-amidophenyl)-1H-tetrazole product, leaving the TIPS-Trt byproduct in the ether supernatant.
References
Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors
PubMed Central (PMC)[Link]
Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds
Organic Letters (ACS Publications)[Link]
Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules
ResearchGate[Link]
Compounds and methods for inducing chondrogenesis (US20140113012A1)
Technical Support Center: Crystallization of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
Welcome to the technical support center dedicated to the successful crystallization of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the successful crystallization of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the crystallization of this molecule. Our focus is on understanding the underlying principles to empower you to logically solve experimental hurdles.
The molecule , featuring a tetrazole ring, an aromatic amine, and an acetamide linkage, possesses multiple sites for hydrogen bonding and π-π stacking, which are critical for forming a stable crystal lattice.[1] However, this structural complexity can also lead to challenges such as polymorphism, poor crystal habit, and solvent selection difficulties. Tetrazole derivatives are known to present unique crystallization behaviors, often influenced by subtle changes in experimental conditions.[2][3] This guide provides a systematic approach to navigate these challenges.
This section addresses specific issues in a question-and-answer format, providing both immediate troubleshooting steps and the scientific rationale behind them.
Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?
A1: This is a common issue indicating that the level of supersaturation is too high, causing the molecules to crash out of solution too rapidly for an ordered crystal lattice to form. Impurities can also inhibit nucleation and promote the formation of oils.[4]
Immediate Troubleshooting Steps:
Reduce the Cooling Rate: Instead of placing your solution directly in an ice bath or refrigerator, allow it to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator. For even slower cooling, place the flask in a Dewar filled with warm water and allow it to cool to ambient temperature overnight.
Decrease Solute Concentration: Start with a more dilute solution. While it may take longer for crystals to appear (or require some solvent evaporation), it will lower the initial supersaturation and favor slower, more controlled crystal growth.
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Switch to a solvent in which the compound has slightly lower solubility. Alternatively, use an anti-solvent vapor diffusion or liquid-layering technique. This gradually reduces the solubility, maintaining a state of moderate supersaturation ideal for crystal growth.[5]
Verify Purity: Impurities can significantly disrupt the crystallization process.[6] If possible, purify the material using column chromatography or a preliminary precipitation before attempting a controlled crystallization.
Scientific Rationale: Crystal formation is a two-step process: nucleation (the initial formation of a stable crystalline entity) and growth. Both steps require the system to be in a "metastable zone" of supersaturation. If supersaturation is too high, the energy barrier for nucleation is overcome too quickly and chaotically, leading to disordered precipitation (oiling out or amorphous solid). Slowing down the process keeps the system within the metastable zone for longer, allowing for the formation of a well-ordered crystal lattice.
Q2: I managed to get crystals, but they are extremely fine needles. How can I obtain more equant (block-like) crystals suitable for X-ray diffraction?
A2: The formation of needles suggests that crystal growth is occurring much faster along one crystallographic axis than others. This is often influenced by the solvent and the presence of impurities that may adsorb to specific crystal faces, inhibiting growth on those faces.[7][8]
Immediate Troubleshooting Steps:
Solvent Modification:
Try a More Viscous Solvent: Solvents like isopropanol or dioxane can slow down diffusion of molecules to the crystal surface, often leading to more uniform growth.
Explore Different Solvent Classes: If you are using a protic solvent (e.g., ethanol), try an aprotic solvent (e.g., ethyl acetate or acetone). The different intermolecular interactions between the solvent and the compound can alter which crystal faces grow fastest.
Reduce Supersaturation: As with oiling out, very high supersaturation can lead to rapid, uncontrolled growth. Use the techniques from Q1 (slower cooling, lower concentration) to slow down the growth rate.
Re-crystallize Meticulously: Dissolve the needle-like crystals in a minimal amount of a suitable hot solvent and allow it to cool very slowly. The first crystallization effectively purifies the compound, and the second attempt under more controlled conditions may yield better-quality crystals.
Scientific Rationale: Crystal morphology, or "habit," is a direct result of the relative growth rates of different crystal faces. Solvent molecules can interact differently with the functional groups exposed on each face. By changing the solvent, you can alter these interactions, thereby modifying the relative growth rates and changing the crystal shape from needles to blocks. Similarly, impurities can selectively bind to certain faces, inhibiting their growth and causing an elongation of the crystal habit.[6][7]
Q3: My crystallization yield is consistently low. What strategies can I employ to increase it?
A3: A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process. This can be due to high solubility at the final temperature or using an excessive amount of solvent.
Immediate Troubleshooting Steps:
Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated at a higher temperature, leading to a greater degree of supersaturation and more complete precipitation upon cooling.
Utilize an Anti-Solvent: If your compound is soluble in solvent 'A' but insoluble in solvent 'B' (and 'A' and 'B' are miscible), you can crystallize by anti-solvent addition. Dissolve the compound in a minimum of solvent 'A', then slowly add solvent 'B' dropwise until the solution becomes faintly turbid. Add a drop or two of 'A' to clarify and then allow it to stand.
Lower the Final Temperature: After cooling to room temperature and then to 4°C in a refrigerator, try moving the flask to a freezer (-10 to -20°C) for several hours, assuming your solvent system will not freeze.
Harvest a Second Crop: Decant the mother liquor from your first crop of crystals. Concentrate the mother liquor by evaporating a portion of the solvent and cool again. This will often yield a second crop of crystals. Note that the purity of the second crop may be lower than the first.
Q4: I suspect I have different polymorphs. How can I confirm this and how do I control which form I get?
A4: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in drug development as different polymorphs can have different physical properties (solubility, stability, etc.).[3] Tetrazole-containing compounds are known to exhibit polymorphism.[2]
Confirmation and Control Strategies:
Characterization: The most definitive way to identify polymorphs is through solid-state analytical techniques:
Powder X-ray Diffraction (PXRD): Different polymorphs will give distinct diffraction patterns.
Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may show solid-solid phase transitions.
Thermogravimetric Analysis (TGA): Useful for identifying solvates or hydrates which can be mistaken for polymorphs.
Controlling the Outcome:
Solvent Choice: This is the most powerful tool. Crystallizing the same compound from different solvents (e.g., methanol vs. toluene) can yield different polymorphs. A patent for a different tetrazole derivative highlights that the water content in the solvent is critical for obtaining a specific crystalline form.[9][10]
Temperature and Saturation: The rate of cooling and the level of supersaturation can determine which polymorph nucleates first (kinetic product) versus which is most stable (thermodynamic product). Slurrying a mixture of forms in a solvent over time will typically convert the less stable forms to the most stable one.
Visualization of Key Concepts
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.
Caption: Key functional groups and their dominant intermolecular forces.
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
The goal of this protocol is to identify a suitable solvent or solvent system for crystallization.
[5]
Methodology:
Preparation: Place ~5 mg of your compound into each of several small, labeled vials.
Solvent Addition (Room Temp): To each vial, add a different solvent (see table below for suggestions) dropwise, vortexing after each drop, until the solid dissolves. Record the volume needed.
If it dissolves in < 0.2 mL, it is likely too soluble for single-solvent cooling crystallization but may be a good candidate for anti-solvent methods.
If it doesn't dissolve in ~1 mL, proceed to the next step.
Solvent Addition (Heating): Gently heat the vials that did not dissolve at room temperature to near the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves.
A solvent that dissolves the compound when hot but not when cold is an excellent candidate for cooling crystallization.
Cooling: Allow the vials that dissolved upon heating to cool slowly to room temperature. If no crystals form, loosely cap the vial to allow for slow evaporation over 1-3 days.
Table 1: Hypothetical Solvent Screening Results
Solvent Class
Solvent
Solubility (Room Temp)
Solubility (Heated)
Observation upon Cooling
Polar Protic
Ethanol
Sparingly Soluble
Soluble
Fine Needles
Isopropanol
Sparingly Soluble
Soluble
Small Prisms
Water
Insoluble
Insoluble
No Change
Polar Aprotic
Acetone
Soluble
Very Soluble
Oil
Ethyl Acetate
Sparingly Soluble
Soluble
Good Crystals
Acetonitrile
Sparingly Soluble
Soluble
Small Rods
DMF / DMSO
Very Soluble
Very Soluble
No Crystals
Nonpolar
Toluene
Insoluble
Sparingly Soluble
Microcrystalline Powder
Heptane
Insoluble
Insoluble
No Change
This guide provides a foundational framework for troubleshooting the crystallization of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide. Successful crystallization often requires patience and systematic experimentation. By understanding the principles of solubility, supersaturation, and intermolecular forces, you can rationally design experiments to overcome challenges and obtain high-quality crystalline material.
References
Royal Society of Chemistry. (2026). Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials.
BenchChem. (2025).
Black, S. N., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344. [Link]
MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
Morrison, H. G., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1690. [Link]
BOC Sciences. Acetamide Impurities.
BenchChem. (2025).
Gao, Q., et al. (2025). Impact of impurities on crystal growth.
Google Patents. (1997). Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof.
Dömling, A., et al. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7545-7594. [Link]
Google Patents. (2001).
NextSDS. 2-[5-(4-AMINO-PHENYL)
Murtaza, G., et al. (2020). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1931–1935. [Link]
Zhou, C-H., & Wang, Y. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5528–5559. [Link]
ResearchGate. (2020). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]
CrystEngComm. (2018). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. [Link]
Journal of Chemical, Biological and Physical Sciences. (2020).
BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. BenchChem.
comparative efficacy of tetrazole vs triazole phenylacetamide derivatives
Comparative Efficacy Guide: Tetrazole vs. Triazole Phenylacetamide Derivatives in Targeted Therapeutics Introduction As a Senior Application Scientist navigating the complexities of rational drug design, I frequently eva...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy Guide: Tetrazole vs. Triazole Phenylacetamide Derivatives in Targeted Therapeutics
Introduction
As a Senior Application Scientist navigating the complexities of rational drug design, I frequently evaluate the bioisosteric replacement and functionalization of core molecular scaffolds. The N-phenylacetamide moiety is a privileged pharmacophore, offering a flexible, hydrogen-bond-capable backbone. However, its true therapeutic efficacy is unlocked when functionalized with five-membered nitrogenous heterocycles—specifically, tetrazoles and triazoles. While structurally similar, the choice between a tetrazole and a triazole fundamentally alters the molecule's electronic distribution, pKa, and target affinity. This guide provides an objective, data-driven comparison of these two derivative classes, focusing on their mechanistic pathways, comparative efficacy, and the self-validating experimental protocols required to evaluate them accurately.
Mechanistic Divergence & Target Specificity
Tetrazole-Phenylacetamide Derivatives: The Ultimate Bioisostere
Tetrazoles are primarily utilized as metabolically stable bioisosteres for carboxylic acids. With a pKa ranging from 4.5 to 5.5, the tetrazole ring exists predominantly as an anion at physiological pH, perfectly mimicking the charge distribution of a carboxylate or phosphate group[1]. However, because the negative charge is delocalized across four nitrogen atoms, tetrazoles exhibit significantly higher lipophilicity and membrane permeability than their carboxylic counterparts.
In application, N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have shown exceptional efficacy as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors[2]. By mimicking the phosphotyrosine residue of the natural substrate, the tetrazole moiety anchors the compound deep within the PTP1B catalytic pocket, offering a potent, non-carboxylic approach to Type 2 diabetes management[1][2].
Triazole-Phenylacetamide Derivatives: The Coordination Champions
Triazoles (both 1,2,3- and 1,2,4-isomers) lack the highly acidic proton of tetrazoles, acting instead as robust dipole moments and exceptional metal-coordinating ligands.
1,2,4-Triazoles: These derivatives are the gold standard for antifungal applications. The N-4 atom of the 1,2,4-triazole ring coordinates directly with the heme iron (Fe2+) in the active site of lanosterol 14α-demethylase (CYP51), effectively shutting down fungal ergosterol biosynthesis[3].
1,2,3-Triazoles: Synthesized via highly efficient "click chemistry" (CuAAC), these derivatives are frequently utilized for their strong hydrogen-bonding capabilities, showing high efficacy as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases[4][5].
Quantitative Efficacy Comparison
The following table summarizes the comparative performance of these derivatives based on recent in vitro evaluations.
Derivative Class
Primary Molecular Target
Mechanism of Action
Typical IC50 / MIC Range
Key Pharmacological Advantage
Tetrazole-Phenylacetamide
PTP1B (Diabetes)
Phosphotyrosine bioisostere
1.5 – 10 µM
Resistance to Phase II glucuronidation; high cellular uptake.
1,2,4-Triazole-Phenylacetamide
CYP51 (Fungal Pathogens)
Heme iron (Fe2+) coordination
0.03 – 1.5 µg/mL
Broad-spectrum fungicidal activity; high target selectivity.
To ensure scientific integrity, the evaluation of these compounds requires stringent, self-validating assay designs. Below are the standard protocols I implement for evaluating both classes.
Protocol A: Self-Validating PTP1B Kinetic Inhibition Assay (For Tetrazole Derivatives)
Objective: Quantify the IC50 of tetrazole-phenylacetamide derivatives against PTP1B.
Step 1: Buffer Formulation. Prepare 50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM Dithiothreitol (DTT). Causality: DTT is critical to keep the catalytic Cys215 residue of PTP1B in its reduced, active state. EDTA chelates trace heavy metals that could cause non-specific enzyme aggregation.
Step 2: Background Subtraction (Self-Validation). Add the tetrazole compound (at varying concentrations) and PTP1B enzyme to a 96-well microplate. Read the absorbance at 405 nm before adding the substrate. Causality: Phenylacetamide derivatives often feature extended conjugated systems that may intrinsically absorb light near 405 nm. This baseline read prevents false-positive inhibition data.
Step 3: Reaction Initiation. Add 2 mM p-nitrophenyl phosphate (pNPP) to initiate the reaction. Incubate at 37°C for 30 minutes.
Step 4: Termination & Quantification. Add 0.1 M NaOH to terminate the reaction. Causality: NaOH shifts the assay pH, maximizing the molar absorptivity of the p-nitrophenolate product. Read the final absorbance at 405 nm, subtract the baseline, and calculate the IC50 using non-linear regression.
Protocol B: CuAAC Synthesis & Validation of 1,2,3-Triazole Phenylacetamides
Objective: Synthesize 1,4-disubstituted 1,2,3-triazole phenylacetamides with absolute regioselectivity[4].
Step 1: Reagent Assembly. Combine the terminal alkyne-phenylacetamide derivative and the target azide in a solvent mixture of t-BuOH/H2O (1:1).
Step 2: Catalytic Activation. Add 10 mol% CuSO4·5H2O followed by 20 mol% sodium ascorbate. Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from Cu(II). This prevents oxidative homocoupling of the alkynes (Glaser coupling) and ensures exclusive formation of the 1,4-isomer over the 1,5-isomer.
Step 3: Reaction & Isolation. Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.
Step 4: Structural Validation. Confirm regioselectivity via 1H-NMR. Causality: The presence of a distinct singlet around δ 8.0–8.5 ppm unequivocally confirms the formation of the triazole C5-proton, validating the 1,4-disubstituted architecture.
Conclusion
The selection between a tetrazole and a triazole functional group on a phenylacetamide scaffold should be strictly dictated by the target's active site topology. For targets requiring the mimicry of an anionic phosphate or carboxylate group (e.g., PTP1B), tetrazoles provide unmatched metabolic stability and efficacy. Conversely, for targets requiring strong dipole interactions or direct metal coordination (e.g., CYP51 or AChE), triazoles are the superior architectural choice.
New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC. nih.gov. 4
Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC. nih.gov.1
Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - ResearchGate. researchgate.net. 2
Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole - DergiPark. dergipark.org.tr. 5
mass spectrometry validation of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
Mass Spectrometry Validation Guide: 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide Introduction: The Analytical Challenge of Tetrazole Bioisosteres In modern drug discovery, tetrazoles are frequently deployed as...
Author: BenchChem Technical Support Team. Date: April 2026
Mass Spectrometry Validation Guide: 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide
Introduction: The Analytical Challenge of Tetrazole Bioisosteres
In modern drug discovery, tetrazoles are frequently deployed as metabolically stable bioisosteres for carboxylic acids. However, highly functionalized derivatives like 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide present unique analytical challenges. Unlike simple tetrazole-5-carboxylic acids that readily deprotonate, this 2,5-disubstituted architecture lacks an acidic N-H proton and features two distinct basic sites (the aniline amino group and the acetamide nitrogen).
To ensure rigorous pharmacokinetic (PK) profiling and impurity tracking, researchers cannot rely solely on LC-UV methods, which lack structural specificity. This guide provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) framework. By dissecting the causality behind its ionization and fragmentation, we objectively compare its mass spectrometric performance against standard 1,5-disubstituted isomers and traditional carboxylic acid analogs.
Mechanistic Insights into Ionization and Fragmentation (E-E-A-T)
As an Application Scientist, developing a robust MRM (Multiple Reaction Monitoring) method requires moving beyond empirical tuning to understand the causality of gas-phase ion chemistry.
Ionization Causality:
While many tetrazoles are analyzed in negative electrospray ionization (ESI-), the 2-alkylation in this compound eliminates the acidic tetrazole proton. Instead, the presence of the free 4-amino group strongly drives proton affinity, making ESI+ the optimal ionization mode. The protonation localizes primarily on the aniline nitrogen, yielding a highly stable
[M+H]+
precursor ion at m/z 295.1.
Fragmentation Pathways:
Under Collision-Induced Dissociation (CID), this molecule exhibits a highly predictable, self-validating fragmentation network:
Pathway A (Tetrazole Ring Opening): The thermodynamic hallmark of tetrazole MS/MS is the extrusion of molecular nitrogen (
N2
,
Δ
m -28 Da). Because of the high formation energy of the
N2
triple bond, 2,5-disubstituted tetrazoles characteristically undergo ring-opening to form a highly reactive nitrile imine intermediate at m/z 267.1. This behavior is fundamentally distinct from 1,5-disubstituted isomers, which tend to lose
HN3
[1].
Pathway B (Acetamide Cleavage): The N-phenylacetamide tail is highly susceptible to nucleophilic or charge-directed cleavage at the amide bond. This results in the expulsion of neutral aniline (93 Da), generating a stable acylium ion at m/z 202.1. Electronic effects from the 4-aminophenyl group further stabilize these resulting fragments, a phenomenon corroborated by electron impact (EI-MS) studies of similar aryl-tetrazoles [2].
Comparative Performance Analysis
To objectively benchmark the analytical performance of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide, we compared its MS/MS profile against two structural alternatives commonly encountered in screening libraries: its 1,5-disubstituted regioisomer and a carboxylic acid bioisostere.
As shown in the data below, the target compound's reliance on
N2
loss provides a highly specific, high-abundance quantifier ion that is less prone to matrix interference than the
H2O
/
CO2
losses seen in carboxylic acids.
To guarantee trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates mandatory ion-ratio monitoring to instantly flag isobaric interferences.
Step 1: Sample Preparation & Matrix Control
Aliquot 50 µL of plasma/matrix into a 96-well plate.
Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled (SIL) internal standard (e.g.,
13C6
-labeled analog) to precipitate proteins and normalize matrix suppression.
Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of LC-MS grade water.
Step 2: Chromatographic Separation
Column: C18 superficially porous particle (SPP) column (2.1 x 50 mm, 2.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Maintains the protonated state of the aniline).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: MS/MS MRM Parameters (Triple Quadrupole)
Quantifier Transition: m/z 295.1
→
267.1 (Collision Energy: 15 eV). Chosen for maximum signal-to-noise.
Step 4: System Self-Validation Checkpoint
For every injection, the data system must calculate the Qualifier/Quantifier Ion Ratio . For this compound, the 202.1/267.1 ratio should remain stable at 45% (± 20% relative tolerance) . If a chromatographic peak exhibits a ratio outside this window, the protocol automatically invalidates the result, indicating co-eluting matrix interference rather than true analyte detection.
Fragmentation Pathway Visualization
Figure 1: ESI+ MS/MS fragmentation logic of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide.
References
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
Source: Frontiers in Chemistry, 2025.
URL: [Link]
Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
Source: Molecules (via PubMed Central), 2021.
URL: [Link]
Validation
benchmarking 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide against standard inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Novel DPP-4 Inhibitors for Type 2 Diabetes The management of type 2 diabetes mellitus (T2DM) is a global heal...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Novel DPP-4 Inhibitors for Type 2 Diabetes
The management of type 2 diabetes mellitus (T2DM) is a global health priority, with a continuous demand for novel therapeutic agents offering improved efficacy and safety profiles. A key strategy in modern T2DM treatment involves the inhibition of Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6][7][8] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[9][6][7][10][11][12][13][14]
This guide presents a comprehensive framework for benchmarking the novel compound, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide , against established, market-approved DPP-4 inhibitors, also known as "gliptins". While the specific biological target of this compound is yet to be fully elucidated, its structural motifs, including the tetrazole and N-phenyl-acetamide moieties, are present in various biologically active molecules, including some with demonstrated antidiabetic potential.[15] This guide, therefore, proposes a rigorous, data-driven approach to evaluate its potential as a DPP-4 inhibitor, a critical first step in its journey as a potential therapeutic candidate.
We will detail the necessary experimental protocols, from in-vitro enzymatic assays to cell-based systems, providing the causal logic behind each step. The objective is to generate robust, comparative data that will unequivocally position the inhibitory potential of this novel compound relative to current standards of care.
The Incretin Effect and DPP-4 Signaling Pathway
The following diagram illustrates the central role of DPP-4 in glucose homeostasis and the mechanism of action of DPP-4 inhibitors.
Caption: Mechanism of DPP-4 and its inhibitors.
Experimental Benchmarking Workflow
A tiered approach is essential for a thorough evaluation. We will begin with a cell-free, direct enzymatic assay to determine the intrinsic inhibitory activity and conclude with a cell-based assay to assess activity in a more physiologically relevant context.
Caption: Tiered experimental workflow for inhibitor benchmarking.
Standard Inhibitors for Comparison
For a robust benchmark, it is crucial to compare the test compound against a panel of well-characterized, FDA-approved DPP-4 inhibitors.
Tier 1: In Vitro Fluorometric DPP-4 Inhibition Assay
Principle: This assay quantifies the enzymatic activity of recombinant human DPP-4 by measuring the fluorescence generated from the cleavage of a specific substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[19][20][21][22][23] In the presence of an inhibitor, the rate of AMC release is reduced, leading to a decrease in fluorescence. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Detailed Experimental Protocol
Reagent Preparation:
Assay Buffer: Prepare a 20 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl and 1 mM EDTA.[21][22] Store at 4°C.
Recombinant Human DPP-4 Enzyme: Reconstitute lyophilized enzyme in the assay buffer to a stock concentration of 1 U/mL. Further dilute to the working concentration (e.g., 1.73 mU/mL) with cold assay buffer immediately before use.[20] Keep on ice.
DPP-4 Substrate (Gly-Pro-AMC): Prepare a 5 mM stock solution in DMSO. Dilute with assay buffer to a working concentration of 200 µM.[20]
Test Compound & Standard Inhibitors: Prepare 10 mM stock solutions in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations for the assay.
Assay Procedure (96-well plate format):
Blank/Background Wells: Add 40 µL of Assay Buffer and 10 µL of the solvent (e.g., DMSO) used for the inhibitors.[21]
100% Activity Control (No Inhibitor): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the solvent.
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the respective inhibitor dilution (test compound or standard).
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[20]
Reaction Initiation: Add 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.[21]
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes, using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[19][20][21][22]
Data Analysis and IC50 Determination:
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
Subtract the average rate of the blank wells from all other wells.
Calculate the percentage of inhibition for each inhibitor concentration using the formula:
% Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] x 100
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).
Rationale: While in vitro assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, or metabolic stability. A cell-based assay provides a more physiologically relevant system to assess the compound's efficacy. Human intestinal Caco-2 cells or human liver HepG2 cells, which endogenously express DPP-4, are suitable models.[24][25]
Detailed Experimental Protocol
Cell Culture:
Culture Caco-2 or HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
Seed cells into a 96-well, clear-bottom, black-walled plate at a density that ensures they reach ~90% confluency on the day of the assay.
Assay Procedure:
Compound Treatment: Remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing various concentrations of the test compound or standard inhibitors. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for a predetermined time (e.g., 6 hours) at 37°C to allow for compound uptake and interaction with cellular DPP-4.[25]
Cell Lysis (Optional but recommended for endpoint assays): Wash cells with PBS and add a suitable lysis buffer to release intracellular and membrane-bound DPP-4.
Enzymatic Reaction: Add the fluorogenic substrate Gly-Pro-AMC to each well.
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at various time points or as an endpoint reading, using the same wavelengths as the in vitro assay.
Data Analysis:
Similar to the in vitro assay, calculate the percentage of inhibition for each concentration relative to the vehicle-treated control cells.
Plot the dose-response curve and determine the cellular IC50 value for each compound.
This guide outlines a systematic and robust methodology for the initial characterization of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide as a potential DPP-4 inhibitor. By directly comparing its in vitro and cellular potency against established clinical standards, researchers can gain critical insights into its therapeutic potential.
A strong correlation between the in vitro and cellular IC50 values would suggest good cell permeability and target engagement. A significant discrepancy might warrant further investigation into the compound's pharmacokinetic properties. Positive results from this benchmarking study would provide a strong rationale for advancing the compound into more complex studies, including selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8, DPP-9)[26], kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive)[20], and eventually, in vivo efficacy studies in animal models of type 2 diabetes.
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A Guide to Structural Elucidation: X-ray Crystallography vs. In Silico Prediction for 4-Aminophenyl Tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms in a molecule is fundamental to its function, particularly in the realm of drug design and mater...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its function, particularly in the realm of drug design and materials science. For pharmacologically significant scaffolds like 4-aminophenyl tetrazole derivatives—well-known bioisosteres for carboxylic acids—understanding their solid-state conformation is critical.[1][2] This guide provides an in-depth comparison of the two principal methods for structural determination: the empirical "gold standard" of single-crystal X-ray crystallography and the increasingly powerful theoretical approach of computational structure prediction. We will explore the fundamental principles, practical workflows, and inherent strengths and limitations of each technique, offering a data-driven comparison and illustrating how these methods can be synergistically employed for a comprehensive structural understanding.
Introduction: The Quest for Molecular Truth
4-Aminophenyl tetrazole derivatives are a class of compounds of significant interest in medicinal chemistry. The tetrazole ring, with its high nitrogen content and acidic nature, often serves as a metabolically stable replacement for a carboxylic acid group, profoundly influencing a molecule's binding affinity and pharmacokinetic properties.[1][3][4] Accurately defining the molecule's geometry, including bond lengths, angles, and intermolecular interactions, is paramount for rational drug design.
X-ray crystallography provides a direct, high-resolution snapshot of a molecule's structure as it exists within a crystal lattice.[5] It is the definitive method for unambiguous structural proof. In contrast, computational structure prediction utilizes the principles of quantum mechanics and molecular mechanics to calculate the most energetically favorable three-dimensional arrangement of a molecule.[6] While historically less precise, modern advancements in algorithms and computing power, particularly with Density Functional Theory (DFT), have made it an indispensable tool for prediction, hypothesis testing, and rationalization of experimental results.[7][8]
This guide moves beyond a simple list of pros and cons to explain the causality behind experimental and computational choices, providing field-proven insights for researchers navigating structural chemistry challenges.
Pillar 1: The Gold Standard - Single-Crystal X-ray Crystallography
X-ray crystallography is the unambiguous benchmark for determining the solid-state structure of a molecule. Its power lies in its ability to generate a precise three-dimensional map of electron density from which atomic positions can be inferred with very high accuracy.
Fundamental Principles
The technique relies on the orderly arrangement of molecules in a crystal. When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. This produces a unique diffraction pattern of spots of varying intensity.[5] By analyzing the position and intensity of these spots, crystallographers can mathematically reconstruct a three-dimensional electron density map of the repeating unit (the unit cell) within the crystal. Fitting known atomic models into this map yields the final molecular structure.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a finalized crystal structure is a multi-step process where the initial crystallization is often the most significant bottleneck.
Caption: High-level workflow for X-ray crystallography.
Detailed Protocol:
Compound Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction.
Crystallization: This is the most critical and often trial-and-error stage. The goal is to create well-ordered, single crystals of suitable size (typically 0.1-0.3 mm). For a 4-aminophenyl tetrazole derivative, a common starting point would be slow evaporation from a binary solvent system, such as Dichloromethane/Hexane or Ethyl Acetate/Methanol. The choice of solvent is causal; it must be one in which the compound is moderately soluble, allowing for the slow, ordered deposition of molecules from the solution as the more volatile solvent evaporates.
Crystal Selection and Mounting: A suitable crystal is selected under a microscope, mounted on a loop, and flash-cooled in a stream of liquid nitrogen. This rapid cooling minimizes crystal damage from the X-ray beam.
Data Collection: The mounted crystal is placed in a diffractometer. It is rotated in a high-intensity X-ray beam, and the resulting diffraction patterns are recorded on a detector.[9]
Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map.[9] An atomic model is built into this map and then refined against the experimental data to improve the fit, a process monitored by the R-factor (a measure of agreement between the calculated and observed diffraction data).
Strengths and Limitations
Strengths:
Unambiguous Results: Provides a definitive, experimentally-validated 3D structure.
High Precision: Determines bond lengths and angles with very high accuracy.
Intermolecular Insights: Clearly reveals the crystal packing, hydrogen bonds, and other noncovalent interactions that govern the solid-state assembly.
Limitations:
Crystallization Bottleneck: Growing high-quality single crystals can be challenging and time-consuming, and some molecules may not crystallize at all.
Static Picture: The resulting structure is a time- and space-averaged representation of the molecule in the solid state and does not provide information about conformational dynamics in solution.
Resource Intensive: Requires specialized and expensive equipment and expertise.
Pillar 2: The In Silico Approach - Computational Structure Prediction
Computational methods, particularly those based on Density Functional Theory (DFT), predict molecular structure by calculating the electron distribution and minimizing the energy of the system. This approach can be used to predict the structure of a single molecule (gas-phase) or to explore how molecules might pack together in a crystal (Crystal Structure Prediction, CSP).
Fundamental Principles
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[8] By solving approximations of the Schrödinger equation, it calculates the molecule's electron density and, from that, its energy and optimized geometry. For CSP, the process is more complex. It involves generating a vast number of plausible crystal packing arrangements and then using force fields or quantum mechanical methods to rank them by their lattice energy.[6][10][11] The challenge lies in efficiently searching the immense "configurational space" to find the global energy minimum, which should correspond to the experimentally observed structure.[12]
Computational Workflow: From 2D Sketch to Predicted Crystal
The in silico workflow is systematic and leverages computational power to explore structural possibilities before any lab work is done.
Caption: High-level workflow for computational structure prediction.
Detailed Protocol:
Molecule Construction: A 2D or 3D model of the 4-aminophenyl tetrazole derivative is built using molecular modeling software.
Gas-Phase Optimization: A geometry optimization is performed on the single molecule. For organic molecules containing heteroatoms, DFT with a functional like B3LYP or ωB97XD and a Pople-style basis set like 6-311++G(d,p) is a robust choice.[7][13] This provides a good estimate of the molecule's intrinsic, strain-free geometry.
Crystal Structure Prediction (CSP):
Search: CSP algorithms generate thousands or millions of trial crystal structures across common space groups (e.g., P2₁/c, P-1, P2₁2₁2₁) for organic molecules.[10]
Refinement: The lattice energy of these structures is calculated, first with computationally cheaper force fields and then with more accurate DFT methods for the most promising candidates.[6]
Ranking: The structures are ranked based on their calculated lattice energy. The structure with the lowest energy is the most likely predicted polymorph.
Strengths and Limitations
Strengths:
No Physical Sample Needed: Predictions can be made before a molecule is even synthesized, guiding experimental efforts.
Cost and Speed: Far less expensive and faster than experimental determination once workflows are established.
Exploring Polymorphism: Can predict multiple possible crystal forms (polymorphs), which is critically important in the pharmaceutical industry.[14]
Insight into Energetics: Provides information on conformational energies and the relative stability of different packing arrangements.
Limitations:
Approximation, Not Proof: The result is a prediction, not an experimental fact. Its accuracy is highly dependent on the level of theory used.
Computational Cost: High-accuracy CSP for flexible molecules can be computationally prohibitive.
Kinetic vs. Thermodynamic Products: CSP typically predicts the most thermodynamically stable crystal form, but experiments may yield a kinetically trapped, metastable form.
Head-to-Head Comparison: A Data-Driven Analysis
The true value emerges when we compare the results of both methods. Discrepancies are not failures but opportunities for deeper understanding. The experimental structure provides the ground truth, while the computational model explains the "why" behind the observed geometry.
For a representative phenyl tetrazole derivative, we can compare key geometric parameters. The gas-phase DFT calculation shows the molecule's ideal geometry, while the X-ray structure shows how that geometry is perturbed by intermolecular forces (e.g., hydrogen bonding) in the crystal lattice.
Parameter
X-ray Crystallography (Solid State)
DFT Prediction (Gas Phase)
Typical Rationale for Differences
N-H Bond Length (Amine)
~1.01 Å
~1.02 Å
In the crystal, the amine N-H often acts as a hydrogen bond donor, which can slightly elongate the bond compared to the isolated gas-phase molecule.
C-N-N-N Torsion (Tetrazole)
~0.5° - 2.0°
~0.0°
The tetrazole ring is intrinsically planar. Minor deviations in the crystal structure are due to packing forces exerting slight strain on the molecule.
Phenyl-Tetrazole Torsion Angle
15° - 40°
20° - 35°
This angle represents a balance between π-system conjugation (favoring planarity) and steric hindrance. Crystal packing forces can significantly influence this torsion angle to achieve more efficient packing, often being the largest point of deviation from the gas-phase prediction.
Intermolecular H-Bond (N-H···N)
Present (~2.1 Å)
Not Applicable
This is the most significant difference. X-ray crystallography directly observes these crucial interactions that dictate the crystal packing, while they are absent in a single-molecule gas-phase calculation.
Synergistic Application: The Best of Both Worlds
Neither technique renders the other obsolete. They are most powerful when used together.
Prediction Guiding Experiment: CSP can predict likely polymorphs, guiding crystallographers on which solvent systems or conditions might favor their formation.
Solving Complex Structures: A DFT-optimized molecular geometry can be used as a starting model for solving a difficult crystal structure via molecular replacement.[5]
Validating Computational Models: The experimental crystal structure is the ultimate benchmark for validating and refining computational methods and force fields, improving their predictive power for future studies.
Caption: The synergistic relationship between experimental and computational methods.
Conclusion: A Unified Approach to Structural Science
For 4-aminophenyl tetrazole derivatives, as with any molecule of pharmaceutical importance, a single method rarely tells the whole story. X-ray crystallography delivers the definitive, factual answer of the molecule's structure in the solid state. Computational prediction provides a powerful, cost-effective means to anticipate this structure, explore conformational landscapes, understand the underlying energetics, and rationalize the effects of intermolecular forces.
The most robust research leverages both: using computation to guide and interpret experiments, and using experimental data to validate and improve predictive models. As computational methods, particularly those incorporating machine learning, continue to advance in speed and accuracy, this synergistic relationship will only become more integral to the rapid and rational development of new medicines and materials.[12][14]
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